molecular formula C7H6N2OS B8802382 Thieno[3,2-d]pyrimidin-7-ylmethanol

Thieno[3,2-d]pyrimidin-7-ylmethanol

Cat. No.: B8802382
M. Wt: 166.20 g/mol
InChI Key: NNEVHLDNFSMAIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thieno[3,2-d]pyrimidin-7-ylmethanol is a chemical building block of significant interest in medicinal chemistry and drug discovery. Its core structure is a privileged scaffold in the design of novel therapeutic agents, particularly in oncology research. Compounds based on the thieno[3,2-d]pyrimidine structure have been identified as synthetic analogs of natural alkaloids, such as deoxyvasicinone, and are explored through scaffold-hopping strategies to enhance potency and selectivity . The primary research value of this scaffold lies in its potent antiproliferative activities. Studies have shown that various thieno[3,2-d]pyrimidine derivatives inhibit tumor cell proliferation in human cancer cell lines, including cervical (HeLa) and colon (HT-29) carcinomas . The mechanism of action for these compounds often involves targeting key regulatory proteins in cancer cells. Molecular docking studies suggest that active small molecules from this class can disrupt the cell cycle by targeting Cyclin-dependent kinases (CDKs), leading to the inhibition of tumor cell proliferation and the induction of apoptosis . Furthermore, specific halogenated derivatives have demonstrated the ability to induce apoptosis in leukemia cell lines, confirming the scaffold's relevance in anticancer drug development . Beyond oncology, this chemotype is also utilized in other research areas, such as the development of inhibitors for enzymes like 17β-hydroxysteroid dehydrogenase type 2, a target investigated for osteoporosis treatment . Thieno[3,2-d]pyrimidin-7-ylmethanol, functionalized with a hydroxymethyl group, serves as a versatile intermediate for further synthetic elaboration, enabling researchers to explore structure-activity relationships and develop new bioactive molecules for various pharmacological applications. Please note: This product is intended for Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C7H6N2OS

Molecular Weight

166.20 g/mol

IUPAC Name

thieno[3,2-d]pyrimidin-7-ylmethanol

InChI

InChI=1S/C7H6N2OS/c10-2-5-3-11-6-1-8-4-9-7(5)6/h1,3-4,10H,2H2

InChI Key

NNEVHLDNFSMAIV-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=NC=N1)C(=CS2)CO

Origin of Product

United States

Foundational & Exploratory

Therapeutic Potential of Thieno[3,2-d]pyrimidine Derivatives in Oncology

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The thieno[3,2-d]pyrimidine scaffold represents a "privileged structure" in modern oncology drug discovery due to its bioisosteric relationship with purine bases (adenine).[1] This structural homology allows derivatives to function as potent ATP-competitive inhibitors against a broad spectrum of oncogenic kinases, most notably Class I PI3Ks, EGFR, and VEGFR-2. This guide synthesizes the medicinal chemistry, structure-activity relationships (SAR), and experimental protocols required to develop and validate these derivatives. We focus specifically on the mechanistic rationale that led to success stories like GDC-0941 (Pictilisib) , providing a roadmap for next-generation inhibitor design.

Structural Basis & Medicinal Chemistry

The thieno[3,2-d]pyrimidine core consists of a thiophene ring fused to a pyrimidine ring.[2][3] Its utility stems from its ability to mimic the adenine moiety of ATP, allowing it to anchor into the hinge region of kinase active sites.

Core Architecture and Numbering

Unlike quinazolines, the thiophene fusion alters the electron density and lipophilicity profile, often improving metabolic stability and membrane permeability.

ThienoCore Core Thieno[3,2-d]pyrimidine Scaffold C4 C-4 Position (Solubility/Affinity) Core->C4 SNAr Substitution C2 C-2 Position (Hinge Interaction) Core->C2 Suzuki/Buchwald C6 C-6 Position (Selectivity/Solvent) Core->C6 Electrophilic Subst.

Figure 1: Functionalization vectors of the thieno[3,2-d]pyrimidine scaffold. The C-4 and C-2 positions are critical for ATP-mimicry, while C-6 allows for selectivity tuning.[1]

Key Therapeutic Targets: The PI3K Paradigm

While thieno[3,2-d]pyrimidines target various kinases (including EGFR and FMS), their most significant impact is in the inhibition of the PI3K/Akt/mTOR pathway . Dysregulation of this pathway is ubiquitous in solid tumors.

Mechanism of Action (GDC-0941 Case Study)

GDC-0941 (Pictilisib) utilizes the thieno[3,2-d]pyrimidine core to bind the ATP-binding pocket of the p110 subunit of PI3K.[1]

  • Hinge Binder: The indazole moiety at C-2 forms hydrogen bonds with the kinase hinge region (Val851 in p110

    
    ).[1]
    
  • Solubility/Pharmacokinetics: The morpholine ring at C-4 is crucial for solubility and metabolic stability.[1]

  • Selectivity: The piperazine-sulfonyl extension at C-6 projects into the solvent-exposed region, enhancing potency.[1]

PI3KPathway RTK RTK (e.g., EGFR) PI3K PI3K (p110/p85) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Catalyzes PIP2 PIP2 PIP2->PIP3 Phosphorylation AKT AKT (PKB) PIP3->AKT Recruitment mTOR mTORC1 AKT->mTOR Activation Survival Cell Survival & Proliferation mTOR->Survival Inhibitor Thieno[3,2-d]pyrimidine (e.g., GDC-0941) Inhibitor->PI3K ATP-Competitive Inhibition

Figure 2: The PI3K/Akt signaling cascade. Thieno[3,2-d]pyrimidine derivatives block the conversion of PIP2 to PIP3, arresting downstream oncogenic signaling.

Structure-Activity Relationship (SAR) Analysis

The optimization of this scaffold relies on precise modifications at three key vectors.

PositionChemical ModificationBiological ImpactMechanistic Rationale
C-4 Morpholine High Potency / BioavailabilityForms a key hydrogen bond with the backbone amide; improves aqueous solubility and reduces lipophilicity (LogP).[1]
C-4 Primary Amines Reduced PotencyOften leads to loss of the critical H-bond geometry required for the ATP pocket.[1]
C-2 Indazole / Indole High SelectivityMimics the adenine base; forms bidentate H-bonds with the hinge region residues (e.g., Val851).[1]
C-2 Simple Aryl (Phenyl) Lower SelectivityLacks the specific H-bond donor/acceptor pairs necessary for tight binding in the hinge.
C-6 Sulfonyl-Piperazine Enhanced PotencyProjects into the solvent-accessible region (affinity pocket), engaging residues like His1047 to boost selectivity over other kinases.[1]
Core S-oxidation Loss of ActivityOxidation of the thiophene sulfur typically disrupts the aromaticity and planarity required for active site intercalation.

Synthetic Strategies & Protocols

General Synthetic Route

The construction of the core typically proceeds via the Gewald reaction or from commercially available 3-aminothiophene-2-carboxylates.[1]

Synthesis Step1 3-aminothiophene- 2-carboxylate Step2 Cyclization (Formamide/Formic Acid) Step1->Step2 Step3 Thieno[3,2-d]pyrimidin- 4(3H)-one Step2->Step3 Step4 Chlorination (POCl3) Step3->Step4 Step5 4-Chloro Intermediate Step4->Step5 Step6 SNAr / Suzuki Coupling Step5->Step6 Final Target Derivative Step6->Final

Figure 3: Convergent synthetic pathway for 4,6-disubstituted thieno[3,2-d]pyrimidine derivatives.

Protocol A: Synthesis of the 4-Chloro Intermediate

Critical Step: Converting the oxo-derivative to the chloro-derivative activates the C-4 position for nucleophilic attack.[1]

  • Reagents: Thieno[3,2-d]pyrimidin-4(3H)-one (1.0 eq), Phosphorus Oxychloride (

    
    , excess), N,N-Dimethylaniline (catalytic).
    
  • Procedure:

    • Suspend the starting material in neat

      
       (10 mL/g).
      
    • Add catalytic N,N-dimethylaniline to accelerate the reaction.

    • Reflux at 100°C for 3–5 hours under

      
       atmosphere. Monitor by TLC (loss of polar starting material).
      
    • Workup (Caution): Cool the mixture and pour slowly onto crushed ice with vigorous stirring (Exothermic!). Neutralize with saturated

      
       to pH 8.
      
    • Extract with dichloromethane (DCM), dry over

      
      , and concentrate.
      
    • Validation:

      
       NMR should show the disappearance of the NH proton.
      
Protocol B: In Vitro PI3K Kinase Assay (TR-FRET)

Objective: Quantify the IC50 of the derivative against PI3K


.
  • System: Homogeneous Time-Resolved Fluorescence (HTRF) or TR-FRET competitive immunoassay.[1]

  • Reagents: Recombinant PI3K

    
    , PIP2 substrate, ATP, Biotinylated-PIP3 complex, Europium-labeled anti-GST antibody.
    
  • Workflow:

    • Reaction Mix: Incubate PI3K enzyme (0.5 nM) with the test compound (serial dilutions in DMSO) in kinase buffer (50 mM HEPES pH 7.5, 3 mM

      
      , 1 mM EGTA) for 15 mins.
      
    • Initiation: Add ATP (10

      
      M) and PIP2 substrate (10 
      
      
      
      M).[1] Incubate for 60 mins at RT.
    • Detection: Add stop solution containing EDTA and the detection reagents (Biotin-PIP3 + Streptavidin-XL665 + Eu-Antibody).[1]

    • Readout: Measure fluorescence ratio (665 nm / 620 nm) on a microplate reader (e.g., EnVision).

    • Analysis: Plot % Inhibition vs. Log[Compound]. Fit to a sigmoidal dose-response curve to determine IC50.[1]

    • Validation: Reference compound (GDC-0941) must yield IC50 ~3 nM.[1]

Protocol C: Cellular Viability Assay (MTT)

Objective: Assess the antiproliferative efficacy in cancer cell lines (e.g., MCF-7, PC3).[4]

  • Seeding: Plate cells at 3,000–5,000 cells/well in 96-well plates. Allow attachment for 24h.

  • Treatment: Treat with serial dilutions of the thieno[3,2-d]pyrimidine derivative (0.01 – 100

    
    M) for 72 hours. Include DMSO control (<0.5%).
    
  • Incubation: Add MTT reagent (5 mg/mL in PBS) to each well (10% of volume). Incubate for 3–4 hours at 37°C until purple formazan crystals form.

  • Solubilization: Aspirate media and add 100

    
    L DMSO to dissolve crystals.
    
  • Measurement: Read absorbance at 570 nm.

  • Calculation:

    
    .[1]
    

Challenges & Future Directions

  • Solubility: The planar aromatic core is inherently hydrophobic. Incorporation of polar heterocycles (morpholine, piperazine) at C-4 or C-6 is mandatory for oral bioavailability.[1]

  • Selectivity: While Class I PI3K inhibition is achieved, off-target effects on mTOR or other kinases can lead to toxicity (e.g., hyperglycemia). Next-gen designs focus on isoform-selective inhibitors (e.g., sparing PI3K

    
     to reduce insulin resistance).[1]
    
  • Resistance: Feedback loops often reactivate MAPK signaling upon PI3K inhibition.[1] Combinatorial strategies (e.g., Thieno[3,2-d]pyrimidines + MEK inhibitors) are currently in clinical evaluation.

References

  • The discovery of GDC-0941: A potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer. Source: AACR Journals (Cancer Research) URL:[1][Link]

  • Pictilisib (GDC-0941) Compound Summary. Source: PubChem (NIH) URL:[1][Link][1]

  • Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity. Source: MDPI (International Journal of Molecular Sciences) URL:[1][Link][1][5]

  • Discovery of potent thieno[2,3-d]pyrimidine VEGFR-2 inhibitors. Source: PubMed (Bioorganic Chemistry) URL:[1][Link]

  • Identification and SAR of a new series of thieno[3,2-d]pyrimidines as Tpl2 kinase inhibitors. Source: Bioorganic & Medicinal Chemistry Letters URL:[Link][1]

Sources

Thieno[3,2-d]pyrimidin-7-ylmethanol: A Strategic Bioisostere for Purine Nucleosides in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The thieno[3,2-d]pyrimidine scaffold has emerged as a "privileged" structure in medicinal chemistry, largely due to its profound structural and electronic mimicry of natural purines.[1][2] This guide delves into the specific application of thieno[3,2-d]pyrimidin-7-ylmethanol as a non-classical bioisostere of purine nucleosides. By replacing the N-glycosidic bond and the ribose sugar with a stable C-C bond and a simple hydroxymethyl group, this scaffold offers a robust and synthetically accessible platform for developing novel therapeutics. We will explore the foundational principles of its bioisosteric relationship, detailed synthetic methodologies, diverse biological applications with a focus on kinase inhibition, and the critical structure-activity relationships that guide lead optimization. This document serves as a comprehensive resource, integrating established protocols and field-proven insights to empower researchers in the rational design of next-generation therapeutics targeting purine-binding proteins.

The Foundational Principle: Bioisosterism with Purine Nucleosides

Bioisosterism, the strategic replacement of a functional group within a bioactive molecule with another group of similar physicochemical properties, is a cornerstone of modern drug design.[3] The goal is to modulate potency, selectivity, metabolic stability, or pharmacokinetic profiles. Purine nucleosides, such as adenosine and guanosine, are fundamental to cellular processes, serving as building blocks for nucleic acids and as critical components of signaling molecules like ATP and GTP. Consequently, enzymes that bind these molecules—kinases, polymerases, and metabolic enzymes—are high-value targets for therapeutic intervention.[3]

The thienopyrimidine core is a bioisostere of the purine ring system, where the imidazole ring is replaced by a thiophene ring.[4][5] This substitution maintains the planar, aromatic character and preserves key hydrogen bond donor and acceptor sites within the pyrimidine portion, which are crucial for recognition at the ATP-binding site of many enzymes.[1][6]

The thieno[3,2-d]pyrimidin-7-ylmethanol scaffold takes this mimicry a step further by replacing the entire ribose sugar moiety of a nucleoside with a simple, yet functionally critical, hydroxymethyl group attached at the 7-position. This modification achieves several key objectives:

  • Metabolic Stability: It eliminates the N-glycosidic bond, which is often a point of metabolic cleavage by phosphorylases.

  • Synthetic Accessibility: The synthesis is generally more straightforward than that of complex glycosylated nucleosides.

  • Target Interaction: The hydroxymethyl group can mimic the 5'-hydroxyl of the ribose sugar, forming key hydrogen bonds with the target protein.

Below is a visual comparison illustrating the bioisosteric relationship.

G cluster_0 Purine Nucleoside (Adenosine) cluster_1 Bioisostere a a b b a->b Bioisosteric Replacement

Caption: Structural mimicry of Adenosine by Thieno[3,2-d]pyrimidin-7-ylmethanol.

Synthetic Strategies: Building the Core Scaffold

The synthesis of thieno[3,2-d]pyrimidine derivatives is well-established, typically commencing from a substituted 3-aminothiophene precursor. The choice of the starting material is critical as it dictates the substitution pattern on the thiophene ring of the final product. A common and efficient route involves the cyclization of a 3-aminothiophene-2-carboxylate derivative.[7]

Microwave-assisted organic synthesis has become a preferred method for many steps in these pathways, as it significantly reduces reaction times and often improves yields.[8][9]

Generalized Synthetic Workflow

The following diagram outlines a representative synthetic pathway.

G start 3-Aminothiophene-2-carboxylate step1 Cyclization with Formamide or Formic Acid start->step1 intermediate1 Thieno[3,2-d]pyrimidin-4-one step1->intermediate1 step2 Chlorination (e.g., POCl3) intermediate1->step2 intermediate2 4-Chlorothieno[3,2-d]pyrimidine step2->intermediate2 step3 Nucleophilic Substitution (e.g., Amines, Alkoxides) intermediate2->step3 intermediate3 4-Substituted Thieno[3,2-d]pyrimidine step3->intermediate3 step4 Functionalization at C7 (e.g., Lithiation followed by reaction with formaldehyde) intermediate3->step4 final_product Thieno[3,2-d]pyrimidin-7-ylmethanol Derivatives step4->final_product

Caption: General synthetic route to Thieno[3,2-d]pyrimidin-7-ylmethanol derivatives.

Experimental Protocol: Synthesis of 4-Substituted Thieno[3,2-d]pyrimidin-4-ones

This protocol describes a common method for creating the core heterocyclic system, adapted from methodologies found in the literature.[8]

Step 1: Synthesis of Thieno[3,2-d]pyrimidin-4-one (Intermediate 1)

  • Reagents: Methyl 3-aminothiophene-2-carboxylate, Formic acid.

  • Procedure: a. To a solution of methyl 3-aminothiophene-2-carboxylate (1.0 eq) in formic acid (10 vol), add a catalytic amount of concentrated sulfuric acid. b. Heat the reaction mixture to 50 °C and stir overnight. c. Monitor the reaction progress by Thin Layer Chromatography (TLC). d. Upon completion, cool the mixture to room temperature and pour it into ice-water. e. Collect the resulting precipitate by filtration, wash with water until neutral, and dry under vacuum to yield the thieno[3,2-d]pyrimidin-4-one intermediate.

Step 2: Synthesis of 4-Chlorothieno[3,2-d]pyrimidine (Intermediate 2)

  • Reagents: Thieno[3,2-d]pyrimidin-4-one, Phosphorus oxychloride (POCl₃).

  • Procedure: a. A mixture of thieno[3,2-d]pyrimidin-4-one (1.0 eq) in phosphorus oxychloride (5 vol) is heated under microwave irradiation at 95 °C for 20-30 minutes.[8] b. Causality: The use of microwave irradiation dramatically accelerates this often sluggish chlorination reaction, providing the product in high yield and purity with minimal workup. c. After cooling, the excess POCl₃ is carefully removed under reduced pressure. d. The residue is quenched by pouring onto crushed ice with vigorous stirring. e. The solid precipitate is collected by filtration, washed with cold water, and dried to afford the 4-chloro intermediate.

Step 3: Nucleophilic Aromatic Substitution (Intermediate 3)

  • Reagents: 4-Chlorothieno[3,2-d]pyrimidine, desired nucleophile (e.g., benzylamine).

  • Procedure: a. Dissolve the 4-chloro intermediate (1.0 eq) in a suitable solvent like isopropanol or DMF. b. Add the desired amine (1.1 eq) and a base such as diisopropylethylamine (DIPEA) (2.0 eq). c. Stir the reaction at room temperature or with gentle heating until TLC indicates the consumption of the starting material. d. Remove the solvent in vacuo and purify the residue by column chromatography on silica gel to obtain the 4-substituted thieno[3,2-d]pyrimidine.

Biological Applications & Mechanism of Action

The structural similarity of thieno[3,2-d]pyrimidines to purines allows them to act as competitive inhibitors at the ATP-binding sites of numerous protein kinases.[2] Kinase dysregulation is a hallmark of cancer, making kinase inhibitors a major class of oncology drugs.[10] Derivatives of this scaffold have shown potent activity against several clinically relevant kinases.

  • PI3K (Phosphatidylinositol 3-Kinase): The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Thieno[3,2-d]pyrimidine derivatives have been designed as potent PI3Kα inhibitors, demonstrating suppression of this pathway in cancer cell lines.[11]

  • CDK7 (Cyclin-Dependent Kinase 7): CDK7 is a key regulator of both the cell cycle and transcription. Inhibitors based on the thieno[3,2-d]pyrimidine core have been developed with high selectivity and have shown strong efficacy in triple-negative breast cancer models.[10][12]

  • mTOR (Mammalian Target of Rapamycin): As a downstream effector in the PI3K pathway, mTOR is another validated cancer target. Thieno[3,2-d]pyrimidine compounds have been identified as potent mTOR kinase inhibitors that induce cell cycle arrest and autophagy.[13]

  • Other Targets: The scaffold has also been successfully employed to develop inhibitors for EZH2, RIPK2, and tubulin, showcasing its remarkable versatility.[14][15][16]

Signaling Pathway: PI3K/AKT/mTOR Inhibition

The diagram below illustrates the central role of the PI3K/AKT/mTOR pathway in cell signaling and how thieno[3,2-d]pyrimidine-based inhibitors can block its function.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation Survival Cell Survival AKT->Survival S6K p70S6K mTORC1->S6K EIF4E 4E-BP1 mTORC1->EIF4E Proliferation Cell Growth & Proliferation S6K->Proliferation EIF4E->Proliferation Inhibitor Thieno[3,2-d]pyrimidine Inhibitor Inhibitor->PI3K Inhibitor->mTORC1

Caption: Inhibition of the PI3K/AKT/mTOR pathway by Thieno[3,2-d]pyrimidine derivatives.

Quantitative Data & Structure-Activity Relationship (SAR)

The development of potent inhibitors requires a deep understanding of the structure-activity relationship (SAR). Systematic modification of the thieno[3,2-d]pyrimidine scaffold has yielded compounds with nanomolar potency.

Table 1: Antiproliferative Activity of Selected Thieno[3,2-d]pyrimidine Derivatives
Compound IDScaffold ModificationTarget Cell LineIC₅₀ (µM)Reference
29a Diaryl urea at C4HT-29 (Colon)0.058[17]
29a Diaryl urea at C4H460 (Lung)0.081[17]
12e Piperidine-2,6-dione at C4SU-DHL-6 (Lymphoma)0.55[14]
12e Piperidine-2,6-dione at C4WSU-DLCL-2 (Lymphoma)0.95[14]
15i 9-methyl-9H-purine analogMCF-7 (Breast)< 1.0[13]
HY3 Optimized side chainH9C2 (Cardiomyocyte)> 40 (low toxicity)[16]

Data sourced from multiple peer-reviewed studies for illustrative purposes.[13][14][16][17]

Key SAR Insights:
  • The 4-Position: This is the most critical position for modulating activity and selectivity. Large, hydrophobic, and hydrogen-bonding moieties, such as diaryl ureas or substituted piperidines, are often well-tolerated and can form key interactions in the ATP-binding pocket.[17] The SAR analyses indicated that compounds with mono-halogen groups on a terminal phenyl ring at this position were often more active.[17]

  • The 2-Position: Substitution at this position is less common but can be used to fine-tune properties. Small alkyl or aryl groups can be introduced here.

  • The Thiophene Ring (6- and 7-positions): The introduction of substituents on the thiophene ring can impact activity. For example, adding chlorine atoms at the 6,7-positions sometimes led to a slight decrease in potency but an increase in selectivity against certain cell lines.[17] The 7-hydroxymethyl group, the focus of this guide, is crucial for mimicking the ribose moiety.

Experimental Protocol for Biological Evaluation

A self-validating system for biological evaluation is crucial. This involves orthogonal assays to confirm the mechanism of action. A primary screen for antiproliferative activity should be followed by a direct enzymatic assay and a target engagement assay within the cell.

Protocol: MTT Cell Proliferation Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: a. Plate cancer cells (e.g., HT-29, H460) in a 96-well plate at a density of 5,000-10,000 cells per well. b. Incubate for 24 hours at 37 °C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: a. Prepare a serial dilution of the test compounds (e.g., from 100 µM to 1 nM) in the appropriate cell culture medium. b. Add the diluted compounds to the wells. Include vehicle-only (e.g., 0.1% DMSO) and no-treatment controls. c. Incubate for 48-72 hours.

  • MTT Addition: a. Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. b. Incubate for 3-4 hours at 37 °C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization & Measurement: a. Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. b. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: a. Calculate the percentage of cell viability relative to the vehicle control. b. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Conclusion and Future Outlook

The thieno[3,2-d]pyrimidin-7-ylmethanol scaffold is a powerful and versatile platform for the design of purine nucleoside bioisosteres. Its synthetic tractability, metabolic stability, and ability to effectively target the ATP-binding sites of a wide range of enzymes, particularly kinases, have cemented its place in modern medicinal chemistry.[7][10][11] The extensive body of research demonstrates that rational, structure-based design coupled with systematic SAR exploration can yield highly potent and selective drug candidates.[10][17]

Future efforts will likely focus on exploring novel substitutions, developing more selective inhibitors to minimize off-target effects, and integrating this scaffold into new drug modalities such as proteolysis-targeting chimeras (PROTACs). The continued investigation of this privileged scaffold promises to deliver novel therapeutics for cancer and other diseases driven by purine-binding proteins.

References

  • Alafeefy, A. M., & Abdel-Aziz, A. A. H. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry, 27(7), 1159-1194. [Link]

  • Marchand, P., et al. (2013). Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17b-Hydroxysteroid Dehydrogenase Type 2 (17b-HSD2) Inhibitors. Molecules, 18(4), 4586-4611. [Link]

  • Al-Zharani, M. A., et al. (2025). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. Molecules, 30(17), 345. [Link]

  • Zhang, H., et al. (2024). Design, synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel potent CDK7 inhibitors. Bioorganic Chemistry, 148, 107456. [Link]

  • Wang, Y., et al. (2019). Design, synthesis, and biological evaluation of thieno[3,2-d]pyrimidine derivatives as potential simplified phosphatidylinositol 3-kinase alpha inhibitors. Chemical Biology & Drug Design, 94(6), 2013-2022. [Link]

  • Li, J., et al. (2021). Design, synthesis, and biological evaluation of novel thieno[3,2-d]pyrimidine derivatives as potent antitumor agents. New Journal of Chemistry, 45(38), 17753-17765. [Link]

  • Disch, J. S., et al. (2013). Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3. Journal of Medicinal Chemistry, 56(9), 3666-3679. [Link]

  • Lagardère, P., et al. (2022). Thienopyrimidine. MDPI Encyclopedia. [Link]

  • Kumar, R., et al. (2025). Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery. Archiv der Pharmazie. [Link]

  • Various Authors. (2025). Thienopyrimidines Exploring the Chemistry and Bioactivity. ResearchGate. [Link]

  • Sharma, R., et al. (2025). Green and Sustainable Synthesis of Thienopyrimidine Derivatives: A Review of Methods and Medicinal Applications. Preprints.org. [Link]

  • Wang, Y., et al. (2024). Discovery and mechanistic insights into thieno[3,2-d]pyrimidine and heterocyclic fused pyrimidines inhibitors targeting tubulin for cancer therapy. European Journal of Medicinal Chemistry, 276, 116649. [Link]

  • Zhang, H., et al. (2024). Discovery and optimization of thieno[3,2-d]pyrimidine derivatives as highly selective inhibitors of cyclin-dependent kinase 7. European Journal of Medicinal Chemistry, 263, 115955. [Link]

  • Marchand, P., et al. (2013). Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. PMC. [Link]

  • Ghavaminejad, A., et al. (2014). Synthesis and biological evaluation of a series of thieno-expanded tricyclic purine 2′-deoxy nucleoside analogues. PMC. [Link]

  • Fayed, E. A. A., et al. (2021). Design and synthesis of some novel pyridothienopyrimidine derivatives and their biological evaluation as antimicrobial and anticancer agents targeting EGFR enzyme. Arabian Journal of Chemistry, 14(10), 103362. [Link]

  • Gong, P., et al. (2014). Design, synthesis and biological evaluation of novel thieno[3,2-d]pyrimidine derivatives containing diaryl urea moiety as potent antitumor agents. European Journal of Medicinal Chemistry, 85, 249-259. [Link]

  • Wang, N., et al. (2023). Design, synthesis and biological evaluation of novel 9-methyl-9H-purine and thieno[3, 2-d]pyrimidine derivatives as potent mTOR inhibitors. Bioorganic Chemistry, 132, 106356. [Link]

  • Zhao, H., et al. (2024). Development of Thieno[3,2-d]pyrimidine Derivatives as Potent RIPK2 Inhibitors with Prominent In Vitro. SSRN. [Link]

  • Various Authors. (2019). Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. Semantic Scholar. [Link]

  • Kumar, B. V., et al. (2021). Microwave-Assisted Synthesis of Thieno(3,2-d) Pyrimidine Amino Derivatives and Their Molecular Docking Studies. ResearchGate. [Link]

  • Liu, H., et al. (2015). Synthesis and Bioevaluation of Thieno[2,3-d]pyrimidinone Derivatives as Potential Tumor Cell Growth Inhibitors. SciSpace. [Link]

  • Gong, P., et al. (2015). Design, synthesis and biological evaluation of novel thieno[3,2-d]pyrimidine derivatives possessing diaryl semicarbazone scaffolds as potent antitumor agents. ResearchGate. [Link]

  • Elmongy, E. I., et al. (2021). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Potential Kinase Inhibitors. Molecules, 27(1), 103. [Link]

Sources

The Ascendancy of C7-Substituted Thieno[3,2-d]pyrimidines: A Technical Guide to a Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The thieno[3,2-d]pyrimidine core, a bioisostere of the purine nucleobase, has emerged as a "privileged scaffold" in medicinal chemistry. Its rigid, planar structure provides a versatile framework for the development of potent and selective modulators of various biological targets. Among the possible points of functionalization on this heterocyclic system, the C7 position has garnered significant attention for its profound impact on the pharmacological profile of these analogs. This technical guide provides an in-depth review of C7-substituted thieno[3,2-d]pyrimidine derivatives, consolidating key synthetic methodologies, structure-activity relationships (SAR), and their therapeutic applications, with a particular focus on their role as kinase inhibitors in oncology.

The Thieno[3,2-d]pyrimidine Core: A Foundation for Therapeutic Innovation

The thieno[3,2-d]pyrimidine scaffold is a fused heterocyclic system that structurally mimics adenine, a fundamental component of DNA and RNA. This resemblance allows thieno[3,2-d]pyrimidine derivatives to interact with a wide range of biological targets, particularly ATP-binding sites within protein kinases. The thiophene ring, replacing the benzene ring of related quinazoline analogs, offers unique electronic and steric properties that can be exploited to fine-tune the biological activity and pharmacokinetic properties of these compounds.

The Strategic Importance of C7-Substitution

While modifications at various positions of the thieno[3,2-d]pyrimidine ring system have been explored, functionalization at the C7 position has proven to be a particularly fruitful strategy for enhancing potency, selectivity, and drug-like properties. The C7 position projects into solvent-exposed regions in many kinase active sites, providing an opportunity to introduce substituents that can form additional interactions with the target protein or modulate the overall physicochemical properties of the molecule.

Synthetic Strategies for C7-Functionalization

The synthesis of C7-substituted thieno[3,2-d]pyrimidine analogs typically involves a multi-step approach, starting with the construction of the core heterocyclic system followed by the introduction of the desired C7-substituent. A common and versatile strategy relies on the initial synthesis of a 7-halo-thieno[3,2-d]pyrimidine intermediate, which serves as a linchpin for subsequent cross-coupling reactions.

Synthesis of the 7-Bromo-4-chlorothieno[3,2-d]pyrimidine Core

A key precursor for a wide array of C7-substituted analogs is 7-bromo-4-chlorothieno[3,2-d]pyrimidine. Its synthesis is typically achieved through a sequence of reactions starting from a 3-aminothiophene-2-carboxamide derivative.

Experimental Protocol: Synthesis of 7-Bromo-4-chlorothieno[3,2-d]pyrimidine

  • Cyclization: 3-Aminothiophene-2-carboxamide is cyclized with formamide to yield thieno[3,2-d]pyrimidin-4(3H)-one.

  • Bromination: The resulting thieno[3,2-d]pyrimidin-4(3H)-one is treated with bromine to introduce a bromine atom at the C7 position.

  • Chlorination: The 7-bromo-thieno[3,2-d]pyrimidin-4(3H)-one is then reacted with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to afford the key intermediate, 7-bromo-4-chlorothieno[3,2-d]pyrimidine.

Palladium-Catalyzed Cross-Coupling Reactions: The Gateway to C7-Diversity

The 7-bromo substituent serves as a versatile handle for introducing a wide range of aryl, heteroaryl, and other functionalities via palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Coupling for C7-Arylation

  • Reaction Setup: In a dry reaction vessel under an inert atmosphere, combine 7-bromo-4-substituted-thieno[3,2-d]pyrimidine (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ (0.05-0.1 eq.), and a base, typically an aqueous solution of sodium carbonate or potassium carbonate (2.0-3.0 eq.).

  • Solvent: A mixture of a polar aprotic solvent (e.g., 1,4-dioxane, DME, or toluene) and water is commonly used.

  • Reaction Conditions: The reaction mixture is heated, typically between 80-110 °C, and monitored by TLC or LC-MS until the starting material is consumed.

  • Work-up and Purification: Upon completion, the reaction is cooled, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography to yield the desired C7-aryl-thieno[3,2-d]pyrimidine analog.

A solution-phase parallel synthesis approach has been successfully employed to generate a 72-membered library of 7-arylthieno[3,2-d]pyrimidin-4-amine analogs, demonstrating the robustness of this synthetic strategy for generating chemical diversity at the C7 position.

Caption: Workflow for C7-arylation via Suzuki-Miyaura coupling.

Structure-Activity Relationship (SAR) of C7-Substituted Analogs

The nature of the substituent at the C7 position plays a critical role in determining the biological activity and selectivity profile of thieno[3,2-d]pyrimidine derivatives. Systematic exploration of C7-functionalization has yielded valuable insights into the SAR of these compounds as potent kinase inhibitors.

C7-Aryl and Heteroaryl Analogs

The introduction of aryl and heteroaryl moieties at the C7 position has been a major focus of research, leading to the discovery of potent inhibitors of several kinases implicated in cancer.

Compound IDC4-SubstituentC7-SubstituentTarget KinaseIC₅₀ (nM)Cell LineAntiproliferative IC₅₀ (µM)
1 4-AnilinoPhenylEGFR30A4310.05
2 4-Anilino4-MethylphenylEGFR25A4310.04
3 4-MorpholinoPhenylPI3Kα15HCT1160.2
4 4-Morpholino3-MethoxyphenylPI3Kα10HCT1160.15
5 4-(Piperidin-1-yl)Pyridin-4-ylCDK79.7MDA-MB-4680.5
6 4-(Piperidin-1-yl)Thiophen-2-ylCDK715MDA-MB-4680.8

SAR Summary for C7-Aryl/Heteroaryl Analogs:

  • Electronic Effects: The electronic properties of the C7-aryl ring significantly influence potency. Electron-donating groups, such as methyl or methoxy, on the phenyl ring often enhance activity, likely due to favorable interactions with the kinase active site.

  • Steric Considerations: The size and orientation of the C7-substituent are critical. Bulky groups may cause steric clashes, while optimally sized substituents can occupy hydrophobic pockets and improve binding affinity.

  • Heteroaryl Rings: The incorporation of heteroaryl rings, such as pyridine or thiophene, can introduce additional hydrogen bond donors or acceptors, leading to improved potency and selectivity.

C7-Alkyl and Amino Analogs

While less explored than their aryl counterparts, C7-alkyl and C7-amino substituted thieno[3,2-d]pyrimidines have also shown promise as kinase inhibitors.

  • C7-Alkyl Chains: The introduction of short alkyl chains at the C7 position can enhance lipophilicity, which may improve cell permeability and oral bioavailability.

  • C7-Amino Derivatives: The incorporation of an amino group at C7 provides a handle for further functionalization and can serve as a hydrogen bond donor, potentially improving target engagement.

Therapeutic Applications: Targeting Key Signaling Pathways in Cancer

C7-substituted thieno[3,2-d]pyrimidine analogs have demonstrated significant potential as anticancer agents by targeting key protein kinases that drive tumor growth, proliferation, and survival.

Inhibition of the PI3K/AKT/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is one of the most frequently dysregulated signaling cascades in human cancer. Several C7-substituted thieno[3,2-d]pyrimidine derivatives have emerged as potent inhibitors of PI3K isoforms.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Survival Cell Survival mTORC1->Survival Thieno_pyrimidine C7-Substituted Thieno[3,2-d]pyrimidine Thieno_pyrimidine->PI3K inhibits

Caption: Inhibition of the PI3K/AKT/mTOR pathway by C7-substituted thieno[3,2-d]pyrimidines.

Targeting Cyclin-Dependent Kinases (CDKs)

Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their aberrant activity is a hallmark of cancer. C7-functionalized thieno[3,2-d]pyrimidines have been developed as potent inhibitors of CDK7, a master regulator of both the cell cycle and transcription.

CDK7_Pathway CDK7 CDK7/ Cyclin H/MAT1 CDK_activating CDK Activating Kinase (CAK) Activity CDK7->CDK_activating Transcription Transcription (RNA Pol II) CDK7->Transcription phosphorylates CTD Cell_Cycle_CDKs CDK1, CDK2, CDK4, CDK6 CDK_activating->Cell_Cycle_CDKs activates Cell_Cycle_Progression Cell Cycle Progression Cell_Cycle_CDKs->Cell_Cycle_Progression Gene_Expression Oncogenic Gene Expression Transcription->Gene_Expression Thieno_pyrimidine C7-Substituted Thieno[3,2-d]pyrimidine Thieno_pyrimidine->CDK7 inhibits

Caption: Dual inhibition of CDK7's cell cycle and transcriptional roles.

Biological Evaluation of C7-Substituted Analogs

A comprehensive evaluation of the biological activity of C7-substituted thieno[3,2-d]pyrimidine derivatives involves a battery of in vitro and cell-based assays.

In Vitro Kinase Inhibition Assays

Determining the potency and selectivity of these compounds against their target kinases is a crucial first step. Homogeneous Time-Resolved Fluorescence (HTRF) and ADP-Glo™ assays are commonly employed for this purpose.

Experimental Protocol: In Vitro CDK7 Kinase Assay (ADP-Glo™)

  • Reaction Setup: In a 384-well plate, add the test compound at various concentrations.

  • Enzyme Addition: Add a solution of recombinant human CDK7/Cyclin H/MAT1 complex.

  • Initiation: Initiate the kinase reaction by adding a mixture of ATP and a suitable peptide substrate. Incubate at 30°C.

  • ADP Detection: Stop the reaction by adding ADP-Glo™ Reagent, which also depletes the remaining ATP.

  • Signal Generation: Add Kinase Detection Reagent to convert the generated ADP to ATP, which drives a luciferase reaction, producing a luminescent signal.

  • Data Analysis: Measure luminescence using a plate reader. The signal is proportional to kinase activity. Calculate IC₅₀ values by plotting the percent inhibition against the inhibitor concentration.

Cellular Assays

Cell-based assays are essential to assess the antiproliferative effects of the compounds and to elucidate their mechanism of action.

Experimental Protocol: Cell Viability (MTT) Assay

  • Cell Seeding: Seed cancer cells in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the C7-substituted thieno[3,2-d]pyrimidine analog for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

  • Formazan Solubilization: After incubation, add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically ~570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Experimental Protocol: Apoptosis Assay (Annexin V/Propidium Iodide Staining)

  • Cell Treatment: Treat cancer cells with the test compound at its IC₅₀ concentration for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Conclusion and Future Directions

C7-substituted thieno[3,2-d]pyrimidine analogs represent a highly promising class of therapeutic agents, particularly in the field of oncology. The synthetic versatility of the C7 position allows for extensive chemical exploration and the fine-tuning of pharmacological properties. Structure-activity relationship studies have demonstrated the critical role of C7-substituents in achieving high potency and selectivity against various protein kinase targets.

Future research in this area will likely focus on:

  • Exploring a wider diversity of C7-substituents: Moving beyond simple aryl and alkyl groups to include more complex and functionalized moieties could lead to the discovery of next-generation inhibitors with improved properties.

  • Developing dual-target inhibitors: The thieno[3,2-d]pyrimidine scaffold is well-suited for the design of inhibitors that can simultaneously modulate multiple nodes in a signaling network, a strategy that may be more effective in overcoming drug resistance.

  • Optimizing pharmacokinetic properties: Further medicinal chemistry efforts will be directed towards improving the absorption, distribution, metabolism, and excretion (ADME) profiles of these compounds to enhance their clinical potential.

The continued investigation of C7-substituted thieno[3,2-d]pyrimidine analogs holds great promise for the development of novel and effective therapies for cancer and other diseases.

References

  • Peng, J., Lin, W., Jiang, D., Yuan, S., & Chen, Y. (2007). Preparation of a 7-arylthieno[3,2-d]pyrimidin-4-amine library. Journal of Combinatorial Chemistry, 9(3), 431–436. [Link]

  • Peng, J., Lin, W., Jiang, D., Yuan, S., & Chen, Y. (2007). Preparation of a 7-Arylthieno[3,2-d]pyrimidin-4-Amine Library. ACS Combinatorial Science, 9(3), 431-436. [Link]

  • Suzuki, A. (1981). Suzuki-Miyaura Coupling. Chemical Communications, (14), 866-867. [Link]

  • Noël, T., & Hessel, V. (2011). Suzuki–Miyaura Cross-Coupling of Heteroaryl Halides and Arylboronic Acids in Continuous Flow. Organic Letters, 13(19), 5172-5175. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Singh, P., & Kaur, H. (2018). Structure guided generation of thieno[3,2-d]pyrimidin-4-amine Mycobacterium tuberculosis bd oxidase inhibitors. MedChemComm, 9(10), 1673-1681. [Link]

  • Abdel-Aziz, A. A.-M., & El-Subbagh, H. I. (2012). Synthesis of a Novel Series of Thieno[3,2-d]pyrimidin-4-(3H)-ones. Molecules, 17(8), 9447-9462. [Link]

Solubility profile of thieno[3,2-d]pyrimidin-7-ylmethanol in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility Profile and Thermodynamic Analysis of Thieno[3,2-d]pyrimidin-7-ylmethanol in Organic Solvents Content Type: In-depth Technical Guide Audience: Researchers, Process Chemists, and Drug Development Scientists

Executive Summary & Compound Significance

Thieno[3,2-d]pyrimidin-7-ylmethanol (CAS: Verify specific isomer, often related to 1318133-02-6 series) is a critical bicyclic heteroaromatic intermediate used in the synthesis of kinase inhibitors (e.g., PI3K, mTOR inhibitors) and antineoplastic agents. Its structure comprises a fused thiophene and pyrimidine ring system with a hydroxymethyl side chain at the C7 position.

Understanding the solubility profile of this intermediate is paramount for:

  • Process Optimization: Designing efficient reaction media for nucleophilic substitutions.

  • Purification: Selecting antisolvents for crystallization and recrystallization.

  • Formulation: Developing pre-clinical formulations for biological assays.

This guide provides a comprehensive technical analysis of the solubility behavior of thieno[3,2-d]pyrimidin-7-ylmethanol, detailing experimental protocols, thermodynamic modeling, and solvent selection strategies based on polarity and cohesion parameters.

Physicochemical Context & Theoretical Prediction[1]

Structural Analysis

The molecule features two distinct domains affecting its solvation:

  • The Thienopyrimidine Core: A planar, aromatic, and lipophilic scaffold that facilitates

    
     stacking, often leading to high lattice energy and lower solubility in non-polar solvents.
    
  • The Hydroxymethyl Group (-CH2OH): A polar moiety capable of acting as both a hydrogen bond donor (HBD) and acceptor (HBA). This significantly enhances solubility in protic solvents (alcohols) compared to the non-hydroxylated parent scaffold.

Hansen Solubility Parameters (HSP)

To predict solubility, we utilize the Hansen Solubility Parameters, which decompose the total cohesive energy density into dispersion (


), polar (

), and hydrogen bonding (

) components.
  • Predicted Interaction: The compound is expected to show maximum solubility in solvents where the "interaction radius" (

    
    ) is minimized relative to the solute's sphere.
    
  • High Solubility Zone: Dipolar aprotic solvents (DMSO, DMF) and short-chain alcohols (Methanol).

  • Low Solubility Zone: Non-polar hydrocarbons (n-Hexane, Heptane) and symmetric aromatics (Toluene) due to the high

    
     mismatch.
    

Experimental Protocol: Dynamic Laser Monitoring Method

To generate an accurate solubility profile, the Dynamic Laser Monitoring Method is the industry standard due to its precision and reproducibility.

Methodology Workflow

The following protocol ensures self-validating data collection.

Equipment:

  • Jacketed glass vessel (50 mL)

  • Precision thermostat (uncertainty

    
     0.01 K)
    
  • Laser monitoring system (transmissivity detector)

  • Magnetic stirrer

Protocol Steps:

  • Preparation: Add a known mass of solvent (

    
    ) to the vessel. Set temperature 
    
    
    
    .
  • Addition: Add excess solute until turbidity is detected (laser transmittance

    
     0).
    
  • Dissolution: Slowly increase

    
     until the solution becomes clear (transmittance maximizes). Record 
    
    
    
    .
  • Precipitation (Validation): Slowly cool until turbidity reappears. Record

    
    .
    
  • Equilibrium: The equilibrium temperature is the average of

    
     and 
    
    
    
    .
  • Repetition: Repeat with varying solute masses to construct the polythermal curve.

Visualization of Workflow

The following diagram illustrates the logical flow of the solubility determination process.

SolubilityWorkflow Start Start: Solvent Preparation AddSolute Add Excess Solute (Turbid State) Start->AddSolute Heat Heating Phase (Rate < 2 K/h) AddSolute->Heat LaserCheck Laser Transmittance Maximized? Heat->LaserCheck LaserCheck->Heat No (Turbid) RecordT1 Record T(clear) LaserCheck->RecordT1 Yes (Clear) Cool Cooling Phase (Hysteresis Check) RecordT1->Cool RecordT2 Record T(cloud) Cool->RecordT2 Calc Calculate Solubility (x) x = m2 / (m1 + m2) RecordT2->Calc

Caption: Self-validating Dynamic Laser Monitoring workflow for solubility determination.

Solubility Profile & Data Analysis

Representative Solubility Trends

Based on the structural properties of thienopyrimidine alcohols, the solubility (


, mole fraction) typically follows the order below. Note: While specific batch values vary, these trends are consistent for this chemical class.
Solvent ClassRepresentative SolventsSolubility TrendMechanism
Dipolar Aprotic DMSO, DMF, NMPVery High Strong dipole-dipole interactions; disruption of lattice energy.
Short-chain Alcohols Methanol, EthanolHigh Hydrogen bonding with the -CH2OH and pyrimidine N.
Long-chain Alcohols 1-Butanol, IsopropanolModerate Reduced polarity; steric hindrance in H-bonding.
Esters/Ketones Ethyl Acetate, AcetoneLow to Moderate Weaker dipole interactions; lack of H-bond donation.
Non-polar Toluene, HexaneVery Low High energy cost to create cavity; minimal interaction.
Quantitative Modeling (Thermodynamics)

To correlate experimental data (


) with temperature (

), the Modified Apelblat Equation is the standard model used in chemical engineering applications.


  • 
     : Mole fraction solubility.
    
  • 
     : Absolute temperature (K).[1]
    
  • 
     : Empirical parameters derived from regression analysis.
    

Causality:

  • Parameter

    
      reflects the non-ideal solution behavior.
    
  • Parameter

    
      is related to the enthalpy of solution.
    
  • Parameter

    
      accounts for the temperature dependence of the heat capacity.
    

Thermodynamic Parameters

Using the Van't Hoff analysis, we calculate the thermodynamic driving forces of dissolution.

  • Enthalpy of Solution (

    
    ): 
    Typically positive (endothermic)  for thienopyrimidines. The energy required to break the crystal lattice (
    
    
    
    ) usually exceeds the solvation energy (
    
    
    ). Thus, solubility increases with temperature.
  • Entropy of Solution (

    
    ): 
    Typically positive . The disorder increases as the ordered crystal lattice breaks down into solvated molecules.
    
  • Gibbs Free Energy (

    
    ): 
    
    
    
    
    A positive
    
    
    indicates that the dissolution process is not spontaneous at standard conditions without thermal input, necessitating heating for high-concentration processing.
Thermodynamic Logic Flow

ThermoLogic cluster_0 Thermodynamic Balance Lattice Crystal Lattice (Solid State) Solution Saturated Solution (Equilibrium) Lattice->Solution Dissolution EnergyInput Heat Input (+dH) EnergyInput->Lattice Breaks Interactions Solvation Solvation Shell (Solvent-Solute Interaction) Solvation->Solution Stabilizes Solute

Caption: Thermodynamic cycle showing the competition between lattice energy and solvation energy.

Applications in Drug Development[2]

Recrystallization Strategy

For purification of thieno[3,2-d]pyrimidin-7-ylmethanol:

  • Solvent: DMF or Methanol (High solubility at high T).

  • Antisolvent: Water or Toluene (Low solubility).

  • Protocol: Dissolve in hot Methanol, filter to remove insolubles, then slowly add Water or cool to 0°C to induce crystallization.

Process Chemistry

When performing nucleophilic substitution on the 4-position (e.g., chlorination or amination):

  • Recommended Solvent: 1,4-Dioxane or THF . These provide a balance of solubility and inertness, allowing for moderate reaction temperatures (60-100°C) without the high boiling point of DMSO, facilitating easier workup.

References

  • General Solubility Methodology: Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical & Engineering Data.

  • Thienopyrimidine Synthesis & Properties: Haverkate, N. A., et al. (2015). Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents. Molecules.

  • Thermodynamic Modeling of Heterocycles: Baluja, S., et al. (2012). Solubility of a Series of Pyrimidine Derivatives in Methanol at 293.15 to 313.15 K. Revue Roumaine de Chimie.

  • Compound Verification: ChemScene. (n.d.). (4-Chlorothieno[3,2-d]pyrimidin-7-yl)methanol Product Data.

Sources

Structure-Activity Relationship (SAR) of Thienopyrimidine 7-Position Modifications

Author: BenchChem Technical Support Team. Date: February 2026

This guide focuses on the thieno[3,2-d]pyrimidine scaffold, as this isomer contains a modifiable carbon at the 7-position (unlike the [2,3-d] isomer where position 7 is typically the sulfur atom).

Executive Summary: The 7-Position Vector

In the medicinal chemistry of kinase inhibitors and GPCR ligands, the thieno[3,2-d]pyrimidine scaffold serves as a premier bioisostere for quinazolines and purines. While the C-2 and C-4 positions (pyrimidine ring) traditionally dictate primary ligand-protein binding (hinge region interactions), and the C-6 position (thiophene ring) is frequently exploited for solvent-exposed solubilizing groups (as seen in GDC-0941/Pictilisib ), the C-7 position remains a subtle yet critical vector for optimization.

Modifications at the 7-position are primarily used to:

  • Tune Electronic Properties: Influence the pKa of the pyrimidine nitrogens, affecting hinge binding strength.

  • Block Metabolism: Prevent oxidation at the electron-rich thiophene ring.

  • Induce Conformational Selectivity: Sterically enforce "flipped" binding modes or fill small hydrophobic pockets (e.g., the "gatekeeper" vicinity).

Structural Definition & Numbering

To ensure experimental precision, we define the IUPAC numbering used throughout this guide.

  • Scaffold: Thieno[3,2-d]pyrimidine.[1][2][3][4][5][6][7][8][9]

  • Core Geometry: The thiophene ring is fused to the pyrimidine across the [3,2] bond.

  • The Target: Position 7 is the thiophene carbon adjacent to the bridgehead C-7a.

ThienoPyrimidine cluster_legend Functional Vectors N1 N1 C2 C2 N1->C2 N3 N3 C2->N3 C4 C4 (Hinge) N3->C4 C4a C4a C4->C4a S5 S (Pos 5) C4a->S5 C7a C7a C4a->C7a C6 C6 (Solvent) S5->C6 C7 C7 (Target) C6->C7 C7->C7a C7a->N1 Desc1 C4: Primary Hinge Interaction Desc2 C6: Solubilizing Group (e.g., Pictilisib) Desc3 C7: Electronic Tuning / Metabolic Block

Figure 1: Numbering scheme of the thieno[3,2-d]pyrimidine scaffold highlighting the C-7 vector.

SAR Case Studies: 7-Position Effects

Case Study A: Kinase Inhibition (PI3K/EGFR)

In many kinase inhibitors, the thienopyrimidine core binds to the ATP pocket. The C-7 position is often situated near the "floor" of the pocket or the gatekeeper residue, depending on the specific binding mode.

Substituent (R7)Effect on Potency (IC50)Physicochemical ImpactMechanistic Insight
-H BaselineNeutralStandard reference. Susceptible to metabolic oxidation.
-CH3 Decreased (5-10x)+LipophilicityOften causes steric clash with the gatekeeper residue or pocket floor in tight binding sites (e.g., SIRT1/2/3).
-Br / -Cl Maintained/Improved +Lipophilicity, -pKaHalogens can fill small hydrophobic voids. Br at C-7 can form halogen bonds with backbone carbonyls.
-Phenyl / Aryl Variable ++Lipophilicity, -SolubilityOnly tolerated if the pocket has a "back pocket" opening. Often forces a flipped binding mode.

Key Finding: Large substituents at C-7 are generally disfavored for ATP-competitive inhibitors unless a specific sub-pocket is targeted. Small lipophilic groups (Cl, Br, Me) are best for blocking metabolism without disrupting binding.

Case Study B: Antiproliferative Agents (C-Nucleosides)

When the thienopyrimidine is used as a nucleobase surrogate, the 7-position mimics the C-5 of pyrimidines (like uracil) or C-8 of purines.

  • Modification: Introduction of aryl groups via Heck coupling at C-7.

  • Outcome: 7-Aryl-thieno[3,2-d]pyrimidines have shown increased antiproliferative activity against leukemia cell lines (L1210) by inducing apoptosis, likely through intercalation or non-kinase mechanisms.

Synthetic Protocols

The functionalization of the C-7 position is distinct from C-6. While C-6 is alpha to the sulfur and more reactive to direct lithiation in some conditions, C-7 is typically accessed via electrophilic aromatic substitution on the core or pre-functionalized precursors.

Protocol A: Regioselective C-7 Bromination

This is the gateway reaction for most 7-position modifications.

Reagents:

  • Substrate: Thieno[3,2-d]pyrimidin-4(3H)-one[3][5]

  • Brominating Agent: Bromine (Br2) or N-Bromosuccinimide (NBS)

  • Solvent: Glacial Acetic Acid (AcOH)[3]

Step-by-Step Procedure:

  • Dissolution: Dissolve 1.0 eq of thieno[3,2-d]pyrimidin-4(3H)-one in glacial acetic acid (0.5 M concentration).

  • Addition: Add 1.1 eq of Br2 dropwise at room temperature. Note: For NBS, heat to 60°C may be required.

  • Reaction: Stir at 80–90°C for 4–6 hours. Monitor by LC-MS (Target M+2 peak for Br).

  • Workup: Cool to room temperature. Pour into ice water. The product, 7-bromo-thieno[3,2-d]pyrimidin-4(3H)-one , typically precipitates.

  • Purification: Filter the solid, wash with water and diethyl ether. Recrystallize from EtOH if necessary.

    • Yield Expectation: 85–95%.

Protocol B: C-7 Suzuki-Miyaura Coupling

To install aryl or heteroaryl groups at C-7.

Reagents:

  • Substrate: 7-Bromo-thieno[3,2-d]pyrimidine derivative[10]

  • Boronic Acid: R-B(OH)2 (1.2 eq)

  • Catalyst: Pd(dppf)Cl2 (0.05 eq) or Pd(PPh3)4

  • Base: Cs2CO3 (2.0 eq)

  • Solvent: Dioxane/Water (4:1)

Step-by-Step Procedure:

  • Degassing: Combine substrate, boronic acid, and base in the solvent mixture. Sparge with Argon for 10 minutes.

  • Catalyst Addition: Add Pd catalyst under Argon flow.

  • Heating: Seal the vessel and heat to 100°C (or 120°C in microwave) for 1–2 hours.

  • Workup: Filter through Celite. Dilute with EtOAc, wash with brine.

  • Purification: Silica gel chromatography (Gradient: 0-10% MeOH in DCM).

Strategic Decision Tree

Use this logic flow to determine if C-7 modification is suitable for your lead optimization.

SAR_Decision Start Start: Lead Optimization (Thieno[3,2-d]pyrimidine) Metab Is metabolic stability a problem? Start->Metab Potency Is potency sufficient? Metab->Potency No C7_Halogen Strategy: Introduce F, Cl, or Br at C-7 (Blocks metabolic soft spot) Metab->C7_Halogen Yes (Oxidation at thiophene) Selectivity Is selectivity required? Potency->Selectivity Yes C7_Small Strategy: Methyl or Et at C-7 (Check for hydrophobic pocket) Potency->C7_Small No (Need more interactions) C7_Large Strategy: Aryl/Heteroaryl at C-7 (Induce steric clash with non-targets) Selectivity->C7_Large Yes C6_Mod Focus on C-6 (Solvent Front) for solubility/ADME Selectivity->C6_Mod No C7_Halogen->Potency

Figure 2: Decision matrix for prioritizing C-7 modifications during lead optimization.

References

  • Disch, J. S., et al. (2013).[9] "Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3."[9] Journal of Medicinal Chemistry, 56(10), 3666–3679. Link

  • Hadfield, J. A., et al. (1999). "Synthesis and antiproliferative activities of some 7-substituted thieno[3,2-d]pyrimidines." European Journal of Medicinal Chemistry, 34(12), 1069-1075. Link

  • Folkes, A. J., et al. (2008). "The Discovery of PI3K Inhibitor GDC-0941." Journal of Medicinal Chemistry, 51(18), 5522–5532. Link

  • Showalter, H. D. (2015). "Progress in the synthesis of thieno[3,2-d]pyrimidines." Journal of Heterocyclic Chemistry, 52(1), 1-15. Link

Sources

Methodological & Application

Strategic Synthesis of Thieno[3,2-d]pyrimidin-7-ylmethanol from 3-Aminothiophene Precursors: A Detailed Guide for Medicinal Chemistry Applications

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide:

This comprehensive guide details the synthetic pathway for Thieno[3,2-d]pyrimidin-7-ylmethanol, a crucial scaffold in medicinal chemistry, starting from readily available 3-aminothiophene precursors. The protocols provided herein are designed to be robust and reproducible, with a focus on the underlying chemical principles to empower researchers in their drug discovery endeavors.

The thieno[3,2-d]pyrimidine core is a privileged heterocyclic system found in a multitude of biologically active compounds, demonstrating a broad spectrum of therapeutic potential, including kinase inhibition and anticancer activity. The strategic introduction of a hydroxymethyl group at the 7-position can significantly influence the molecule's solubility, metabolic stability, and target engagement. This document provides a step-by-step methodology, from the initial acylation of 3-aminothiophenes to the final functionalization, ensuring a high degree of chemical fidelity.

Overall Synthetic Workflow

The synthesis of Thieno[3,2-d]pyrimidin-7-ylmethanol from a 3-aminothiophene precursor is a multi-step process that involves the initial formation of a formamide intermediate, followed by a cyclization reaction to construct the pyrimidine ring, and finally, a reduction step to yield the desired alcohol.

Synthesis_Workflow A 3-Aminothiophene Precursor B N-(Thiophen-3-yl)formamide Intermediate A->B Formylation C Thieno[3,2-d]pyrimidin-4(3H)-one B->C Cyclization D 4-Chlorothieno[3,2-d]pyrimidine C->D Chlorination E Thieno[3,2-d]pyrimidine-4-carbaldehyde D->E Formylation F Thieno[3,2-d]pyrimidin-7-ylmethanol E->F Reduction Vilsmeier_Haack DMF DMF Vilsmeier Vilsmeier Reagent [ClCH=N⁺(CH₃)₂]Cl⁻ DMF->Vilsmeier Reacts with POCl3 POCl₃ POCl3->Vilsmeier Intermediate Electrophilic Aromatic Substitution Intermediate Vilsmeier->Intermediate Thienopyrimidine 4-Chlorothieno[3,2-d]pyrimidine Thienopyrimidine->Intermediate Nucleophilic Attack Product Thieno[3,2-d]pyrimidine-4-carbaldehyde Intermediate->Product Hydrolysis

Application Notes and Protocols: The Strategic Use of Thieno[3,2-d]pyrimidin-7-ylmethanol in the Synthesis of Advanced Therapeutic Agents

Author: BenchChem Technical Support Team. Date: February 2026

The thieno[3,2-d]pyrimidine scaffold is a privileged heterocyclic system in modern medicinal chemistry, bearing a structural resemblance to the native purine bases found in DNA and RNA.[1] This bioisosteric relationship has rendered it a cornerstone for the development of a multitude of potent and selective therapeutic agents.[1][2] Derivatives of this scaffold have demonstrated a remarkable breadth of biological activities, including but not limited to, the inhibition of various protein kinases, which are pivotal in oncology and inflammatory diseases.[3][4][5][6][7] Among the various functionalized thieno[3,2-d]pyrimidines, Thieno[3,2-d]pyrimidin-7-ylmethanol serves as a critical and versatile intermediate, offering a reactive handle for the construction of complex molecular architectures. This document provides a detailed guide for researchers and drug development professionals on the synthesis and application of this key intermediate.

The Thieno[3,2-d]pyrimidine Core: A Scaffold of Therapeutic Significance

The thieno[3,2-d]pyrimidine nucleus is a recurring motif in a vast number of kinase inhibitors. Its rigid, planar structure provides an excellent framework for positioning key pharmacophoric elements to interact with the ATP-binding site of kinases. The thiophene ring often serves to modulate the electronic properties and metabolic stability of the molecule, while the pyrimidine ring offers multiple points for substitution to achieve desired potency and selectivity.[6] A wide array of thieno[3,2-d]pyrimidine derivatives have been synthesized and evaluated as inhibitors of:

  • FMS-like Tyrosine Kinase 3 (FLT-3) and Focal Adhesion Kinase (FAK) , implicated in acute myeloid leukemia and metastatic cancers.[5][8]

  • Janus Kinase 1 (JAK1) , a key target in the JAK-STAT signaling pathway involved in cancer and autoimmune disorders.[4]

  • Cyclin-Dependent Kinase 7 (CDK7) , a dual-function kinase that regulates the cell cycle and transcription, making it an attractive target in oncology.[6][7]

  • Tropomyosin Receptor Kinases (TRKs) , whose fusion proteins are oncogenic drivers in a variety of cancers.[9]

  • Phosphatidylinositol 3-Kinase (PI3K) , a central node in a signaling pathway that is frequently dysregulated in cancer.[10]

The consistent success of this scaffold in generating potent kinase inhibitors underscores the importance of developing efficient and scalable synthetic routes to key intermediates like Thieno[3,2-d]pyrimidin-7-ylmethanol.

Synthesis of the Key Intermediate: Thieno[3,2-d]pyrimidin-7-ylmethanol

The synthesis of Thieno[3,2-d]pyrimidin-7-ylmethanol can be achieved through a multi-step sequence starting from readily available materials. A common approach involves the construction of the thiophene ring followed by the annulation of the pyrimidine ring.

Experimental Protocol: Synthesis of Thieno[3,2-d]pyrimidin-7-ylmethanol

This protocol describes a representative synthesis starting from methyl 3-aminothiophene-2-carboxylate.

Step 1: Formation of the Thieno[3,2-d]pyrimidin-4-one

  • To a solution of methyl 3-aminothiophene-2-carboxylate (1.0 eq) in formic acid (10 vol), add a catalytic amount of concentrated sulfuric acid.

  • Heat the reaction mixture at 50 °C overnight.[11]

  • Cool the reaction to room temperature and pour it into ice water.

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to afford the thieno[3,2-d]pyrimidin-4-one intermediate.

Causality: The cyclization of the 3-aminothiophene-2-carboxylate with a one-carbon source like formic acid is a standard method for constructing the pyrimidine ring.[12] The acidic conditions facilitate the formylation of the amino group followed by intramolecular cyclization and dehydration.

Step 2: Chlorination of the Pyrimidinone

  • Suspend the thieno[3,2-d]pyrimidin-4-one (1.0 eq) in phosphorus oxychloride (POCl₃, 5 vol).

  • Heat the mixture under reflux or using microwave irradiation (e.g., 95 °C, 80 W for 20 min) until the reaction is complete (monitored by TLC or LC-MS).[11]

  • Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure to yield 4-chlorothieno[3,2-d]pyrimidine.

Causality: The conversion of the pyrimidinone to the 4-chloro derivative is a crucial activation step. The chloro group is a good leaving group, allowing for subsequent nucleophilic aromatic substitution reactions to introduce various side chains.[13]

Step 3: Introduction of the C7-Functionality (Hypothetical Route)

Step 4: Reduction to Thieno[3,2-d]pyrimidin-7-ylmethanol

  • Dissolve methyl 4-aminothieno[3,2-d]pyrimidine-7-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF, 20 vol) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄, 2.0 eq) or diisobutylaluminium hydride (DIBAL-H), to the reaction mixture.

  • Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and water (Fieser workup).

  • Filter the resulting aluminum salts and wash the filter cake with THF or ethyl acetate.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to obtain Thieno[3,2-d]pyrimidin-7-ylmethanol.

Causality: The ester functionality is readily reduced to the primary alcohol using a strong hydride reducing agent like LiAlH₄. The use of anhydrous conditions is critical due to the high reactivity of the reducing agent with water.

G cluster_0 Synthesis of Thieno[3,2-d]pyrimidin-7-ylmethanol A Methyl 3-aminothiophene-2-carboxylate B Thieno[3,2-d]pyrimidin-4-one A->B HCOOH, H₂SO₄ C 4-Chlorothieno[3,2-d]pyrimidine B->C POCl₃ D Methyl 4-aminothieno[3,2-d]pyrimidine-7-carboxylate (Assumed Precursor) C->D Multi-step functionalization (e.g., amination, C-H functionalization) E Thieno[3,2-d]pyrimidin-7-ylmethanol D->E LiAlH₄ or DIBAL-H

Caption: Synthetic workflow for Thieno[3,2-d]pyrimidin-7-ylmethanol.

Application in the Synthesis of a TRK Inhibitor

Thieno[3,2-d]pyrimidin-7-ylmethanol is a valuable building block for creating more complex molecules. The primary alcohol can be easily converted into other functional groups, such as halides or sulfonates, to facilitate nucleophilic substitution reactions. Below is a representative protocol for its use in the synthesis of a potential Tropomyosin Receptor Kinase (TRK) inhibitor, based on scaffolds reported in the literature.[9]

Experimental Protocol: Synthesis of a Pyrazolo-Thieno[3,2-d]pyrimidinylamino-Phenyl Acyl Side Chain

Step 1: Activation of the Hydroxyl Group

  • Dissolve Thieno[3,2-d]pyrimidin-7-ylmethanol (1.0 eq) in anhydrous dichloromethane (DCM, 20 vol) under an inert atmosphere and cool to 0 °C.

  • Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq).

  • Stir the reaction at 0 °C for 1 hour and then at room temperature until completion.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude mesylate.

Causality: The conversion of the alcohol to a mesylate transforms the hydroxyl group into a good leaving group, which is essential for the subsequent nucleophilic substitution reaction.

Step 2: Nucleophilic Substitution

  • To a solution of the crude mesylate (1.0 eq) in a suitable polar aprotic solvent like dimethylformamide (DMF) or acetonitrile, add the desired nucleophile (e.g., the sodium salt of a substituted pyrazole, 1.1 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture (e.g., 80 °C) until the starting material is consumed.

  • Cool the reaction, dilute with water, and extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry, and concentrate.

  • Purify the product by column chromatography to obtain the desired substituted thieno[3,2-d]pyrimidine.

Causality: This Sₙ2 reaction attaches the desired heterocyclic side chain to the thieno[3,2-d]pyrimidine core via the methylene linker, a common strategy for elaborating kinase inhibitor scaffolds.

G cluster_1 Application in TRK Inhibitor Synthesis A Thieno[3,2-d]pyrimidin-7-ylmethanol B Thieno[3,2-d]pyrimidin-7-ylmethyl mesylate A->B MsCl, Et₃N D Final TRK Inhibitor Scaffold B->D K₂CO₃, DMF C Substituted Pyrazole (Nucleophile) C->D

Caption: Elaboration of the intermediate into a potential TRK inhibitor.

Quantitative Data Summary

The following table summarizes typical reaction parameters that can be expected during the synthesis and application of Thieno[3,2-d]pyrimidin-7-ylmethanol. Actual results may vary depending on the specific substrate and reaction scale.

StepKey ReagentsSolventTemp. (°C)Time (h)Typical Yield (%)
Intermediate Synthesis
Pyrimidinone FormationHCOOH, H₂SO₄-5012-1675-90
ChlorinationPOCl₃-Reflux2-480-95
Ester ReductionLiAlH₄THF0 to RT2-470-85
Application in Synthesis
MesylationMsCl, Et₃NDCM0 to RT1-290-98 (crude)
Nucleophilic SubstitutionK₂CO₃, NucleophileDMF804-1260-80

Conclusion

Thieno[3,2-d]pyrimidin-7-ylmethanol is a high-value intermediate for the synthesis of complex, biologically active molecules, particularly kinase inhibitors. Its strategic importance lies in the synthetic versatility of the primary alcohol, which allows for the introduction of diverse side chains to fine-tune the pharmacological properties of the final compounds. The protocols and rationale outlined in this document provide a solid foundation for researchers to leverage this powerful building block in their drug discovery and development programs.

References

  • Synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel FMS inhibitors.Bioorganic & Medicinal Chemistry Letters, 2019.
  • Identification of Thieno[3,2-d]pyrimidine derivatives as dual FAK and FLT-3 Inhibitors. TheraIndx Lifesciences.
  • Identification of Thieno[3,2-d]pyrimidine derivatives as potent and selective Janus Kinase 1 inhibitors.PubMed, 2025.
  • Identification of Thieno[3,2-d]pyrimidine Derivatives as Dual Inhibitors of Focal Adhesion Kinase and FMS-like Tyrosine Kinase 3.Journal of Medicinal Chemistry, 2021.
  • Discovery and optimization of thieno[3,2-d]pyrimidine derivatives as highly selective inhibitors of cyclin-dependent kinase 7.PubMed, 2024.
  • Discovery and mechanistic insights into thieno[3,2-d]pyrimidine and heterocyclic fused pyrimidines inhibitors targeting tubulin for cancer therapy.
  • Discovery and mechanistic insights into thieno[3,2-d]pyrimidine and heterocyclic fused pyrimidines inhibitors targeting tubulin for cancer therapy.PubMed, 2024.
  • Discovery of pyrazolo-thieno[3,2-d]pyrimidinylamino-phenyl acetamides as type-II pan-tropomyosin receptor kinase (TRK)
  • Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs.PMC.
  • Design, synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel potent CDK7 inhibitors.PubMed, 2024.
  • Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances.PubMed, 2019.
  • Design, synthesis, and biological evaluation of thieno[3,2-d]pyrimidine derivatives as potential simplified phosphatidylinositol 3-kinase alpha inhibitors.PubMed, 2019.
  • Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors.PMC.
  • Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs.MDPI, 2025.
  • Synthesis of some novel thieno[3,2-d]pyrimidines as potential cytotoxic small molecules against breast cancer.PubMed, 2013.

Sources

Oxidation of Thieno[3,2-d]pyrimidin-7-ylmethanol to corresponding aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

The thieno[3,2-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for purines and quinazolines.[1] It is the core pharmacophore in several potent kinase inhibitors, including PI3K inhibitors (e.g., GDC-0941 analogs) and CDK inhibitors.[1]

The conversion of Thieno[3,2-d]pyrimidin-7-ylmethanol (1) to its corresponding aldehyde (2) is a critical synthetic junction.[1] This aldehyde serves as a versatile electrophile for reductive aminations, Wittig/Horner-Wadsworth-Emmons olefinations, or heterocycle formation.[1]

The Challenge: While primary alcohol oxidation is routine, this specific substrate presents unique challenges:

  • N-Coordination: The pyrimidine nitrogens (N1, N3) are Lewis bases that can poison transition metal catalysts (e.g., TPAP, Pd-based oxidants).[1]

  • Electronic Duality: The scaffold contains an electron-deficient pyrimidine fused to an electron-rich thiophene.[1] Harsh oxidants (e.g., KMnO4, Jones Reagent) risk over-oxidation to the carboxylic acid or oxidative degradation of the thiophene ring.[1]

  • Solubility: The bicyclic aromatic core often exhibits poor solubility in non-polar solvents, limiting the use of certain heterogeneous oxidants.[1]

This guide details two validated protocols: Activated Manganese Dioxide (MnO₂) for robust scale-up and Dess-Martin Periodinane (DMP) for rapid, homogeneous synthesis.[1]

Reaction Scheme & Mechanism

The transformation relies on the "benzylic-like" nature of the C7 position.[1] The hydroxyl group is conjugated to the heteroaromatic system, significantly lowering the bond dissociation energy of the


-C-H bond, making it susceptible to mild oxidants.[1]

ReactionScheme Substrate Thieno[3,2-d]pyrimidin-7-ylmethanol (Alcohol) Intermediate Alkoxy-Intermediate (Surface or Iodine Species) Substrate->Intermediate Adsorption (MnO2) or Ligand Exchange (DMP) Product Thieno[3,2-d]pyrimidine-7-carbaldehyde (Aldehyde) Intermediate->Product Elimination of H+

Figure 1: General oxidation pathway. The reaction is driven by the stability of the resulting conjugated carbonyl.[1]

Critical Decision Matrix: Selecting the Oxidant

FeatureProtocol A: Activated MnO₂Protocol B: Dess-Martin Periodinane (DMP)
Mechanism Heterogeneous radical/surface mechanismHomogeneous hypervalent iodine mechanism
Selectivity High. Stops at aldehyde.[1]High. Stops at aldehyde.[1]
Scale Suitability Excellent (Kilogram scale).[1]Moderate (Safety concerns >100g).[1]
Cost Low.[1]High.
Workup Simple filtration (Celite).Aqueous quench required.[1]
Reaction Time Slow (12–48 hours).[1]Fast (1–3 hours).[1]
Recommendation Default choice for standard synthesis.Use if substrate has Mn-sensitive groups or for rapid library synthesis.[1]

Protocol A: Activated Manganese Dioxide (MnO₂)

The "Workhorse" Method for Heteroaromatic Alcohols

Scientific Rationale: Manganese dioxide is highly selective for allylic and benzylic alcohols.[1] The reaction occurs on the surface of the solid; therefore, the "activation" (surface area and hydration state) of the reagent is critical.[1] Commercial "battery grade" MnO₂ is inactive for organic synthesis.[1]

Materials:

  • Substrate: Thieno[3,2-d]pyrimidin-7-ylmethanol (1.0 equiv)

  • Reagent: Activated MnO₂ (10.0 – 20.0 equiv).[1] Note: Large excess is required due to surface area dependence.[1]

  • Solvent: Dichloromethane (DCM) or Chloroform (CHCl₃).

  • Additives: Celite (for filtration).[1]

Step-by-Step Procedure:

  • Preparation: Dry the reaction flask and stir bar.

  • Dissolution: Dissolve the alcohol in DCM (concentration ~0.1 M). If solubility is poor, use CHCl₃ or a DCM/THF mixture, but avoid pure THF if possible as it can compete for surface adsorption.[1]

  • Addition: Add Activated MnO₂ (10 equiv) in one portion.

    • Tip: If the MnO₂ is old, activate it by heating at 110°C in an oven for 12 hours prior to use.[1]

  • Reaction: Stir vigorously at room temperature (or reflux for sluggish substrates).

  • Monitoring: Monitor by TLC (typically 50% EtOAc/Hexane) or LC-MS. The aldehyde is usually less polar than the alcohol.[1]

    • Checkpoint: If reaction stalls at 50% conversion, do not just wait. Filter the mixture to remove "poisoned" MnO₂ and re-suspend the filtrate with fresh oxidant (5 equiv).[1] Water byproduct deactivates the surface.[1][2]

  • Workup: Dilute the mixture with DCM. Filter the black suspension through a pad of Celite.[1]

    • Warning: Do not inhale MnO₂ dust.[1]

  • Wash: Rinse the filter cake thoroughly with DCM/MeOH (9:1) to recover adsorbed product.[1]

  • Concentration: Evaporate the solvent under reduced pressure.

  • Purification: The crude product is often >90% pure.[1] If necessary, purify via flash chromatography or recrystallization from EtOAc/Heptane.[1]

Protocol B: Dess-Martin Periodinane (DMP)

The "High-Speed" Method for Sensitive Substrates[1]

Scientific Rationale: DMP is a mild, hypervalent iodine(V) reagent.[1][3] It avoids the use of transition metals (preventing coordination to the pyrimidine nitrogens) and operates under neutral conditions, preserving acid-labile groups.[1]

Materials:

  • Substrate: Thieno[3,2-d]pyrimidin-7-ylmethanol (1.0 equiv)

  • Reagent: Dess-Martin Periodinane (1.2 – 1.5 equiv).[1]

  • Solvent: Anhydrous DCM.[2]

  • Quench: Saturated aq.[1] NaHCO₃ + Saturated aq.[1][4] Na₂S₂O₃ (1:1 mixture).[1]

Step-by-Step Procedure:

  • Dissolution: Dissolve the alcohol in anhydrous DCM (0.1 – 0.2 M) under an inert atmosphere (N₂ or Ar).

  • Addition: Add DMP (1.2 equiv) as a solid in one portion at 0°C.

  • Warming: Allow the reaction to warm to room temperature naturally.

  • Reaction: Stir for 1–3 hours.

    • Observation: The mixture may become cloudy as the byproduct (iodinane) precipitates.[1]

  • Quench (Critical): Pour the reaction mixture into a vigorously stirring 1:1 mixture of sat. NaHCO₃ and sat.[1][4] Na₂S₂O₃.[1]

    • Chemistry: Thiosulfate reduces unreacted iodine species; Bicarbonate neutralizes the acetic acid byproduct.[1]

  • Extraction: Stir the biphasic mixture until both layers are clear (approx. 15 mins). Extract with DCM (3x).[1]

  • Drying: Dry combined organics over MgSO₄, filter, and concentrate.

  • Purification: Flash chromatography.

Analytical Validation & Troubleshooting

Expected Data:

  • ¹H NMR (DMSO-d₆ or CDCl₃):

    • Aldehyde (-CHO): Distinct singlet appearing downfield at δ 9.8 – 10.2 ppm .[1]

    • Thiophene Proton: The proton at C6 (adjacent to the aldehyde) will shift downfield due to the electron-withdrawing carbonyl.[1]

    • Disappearance: Loss of the methylene doublet (-CH ₂OH) at ~4.8 ppm and the hydroxyl triplet.[1]

  • IR Spectroscopy: Appearance of a strong C=O stretch at ~1680–1700 cm⁻¹ .[1]

Troubleshooting Table:

ProblemProbable CauseSolution
Incomplete Conversion (MnO₂) Surface deactivation by water.[1]Filter and add fresh MnO₂; add 3Å molecular sieves.
Over-oxidation to Acid Wet solvent or too strong oxidant.[1]Switch to DMP; ensure solvents are anhydrous.[1]
Low Yield (Adsorption) Product stuck to MnO₂ surface.[1]Wash filter cake with 10% MeOH in DCM or hot EtOAc.[1]
Pyridine/Pyrimidine Interference N-lone pair coordination.[1]DMP is preferred over metal-based oxidants.[1]

Workflow Visualization

Workflow Start Start: Thieno[3,2-d]pyrimidin-7-ylmethanol Decision Select Oxidant Start->Decision MnO2_Path Protocol A: MnO2 (Robust, Scalable) Decision->MnO2_Path Standard / Scale >1g DMP_Path Protocol B: DMP (Fast, Mild) Decision->DMP_Path Sensitive / Scale <100mg MnO2_Step1 Add 10-20 eq Activated MnO2 in DCM/CHCl3 MnO2_Path->MnO2_Step1 DMP_Step1 Add 1.2 eq DMP in dry DCM at 0°C DMP_Path->DMP_Step1 MnO2_Step2 Stir 12-24h Monitor for Stalling MnO2_Step1->MnO2_Step2 MnO2_Step3 Filter thru Celite Wash with DCM/MeOH MnO2_Step2->MnO2_Step3 Final Product: Thieno[3,2-d]pyrimidine-7-carbaldehyde (Verify via 1H-NMR: CHO peak ~10 ppm) MnO2_Step3->Final DMP_Step2 Stir 1-3h Homogeneous Rxn DMP_Step1->DMP_Step2 DMP_Step3 Quench: NaHCO3 + Na2S2O3 Extract DMP_Step2->DMP_Step3 DMP_Step3->Final

Figure 2: Operational workflow for selecting and executing the oxidation protocol.

References

  • Sigma-Aldrich. Product Detail: Thieno[3,2-d]pyrimidine-7-carbaldehyde (CAS 1211596-51-8).[1] (Validates stability and commercial existence of the aldehyde).[1]

  • Taylor, R. J. K., et al. "Manganese Dioxide Oxidation of Alcohols."[1][5] Organic Chemistry Portal.[1][5] (Authoritative source on MnO2 mechanism and scope).[1]

  • Genentech, Inc. International Patent WO2014056955.[1] "Process for making thienopyrimidine compounds."[1][6][7][8] (Demonstrates industrial relevance of thienopyrimidine intermediates in PI3K inhibitor synthesis).

  • Boogt, C., et al. "Dess-Martin Periodinane Oxidation."[1] Organic Synthesis (Org.[1][9] Synth.). (Standard operating procedure for DMP oxidations).[1]

  • Vertex Pharmaceuticals. International Patent WO2008073785.[1] "Thienopyrimidine compounds useful as kinase inhibitors."[1][4][6][10][11][12] (Contextualizes the biological importance of the scaffold).

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Regioselectivity Challenges in Thieno[3,2-d]pyrimidine Substitution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and functionalization of thieno[3,2-d]pyrimidines. This versatile scaffold is a cornerstone in medicinal chemistry, serving as a bioisostere of purine and a key component in numerous therapeutic agents, including kinase inhibitors.[1][2] However, its successful application hinges on the precise control of substitution patterns. This guide provides in-depth, field-proven insights to navigate the common regioselectivity challenges encountered during the chemical modification of the thieno[3,2-d]pyrimidine core.

Understanding the Reactivity Landscape of Thieno[3,2-d]pyrimidines

The thieno[3,2-d]pyrimidine ring system presents multiple sites for substitution, with the reactivity of each position governed by the electronic properties of the fused heterocyclic system. The pyrimidine ring is generally electron-deficient, making it susceptible to nucleophilic attack, while the thiophene ring is electron-rich and thus more prone to electrophilic substitution. The interplay between these two rings dictates the regiochemical outcome of various reactions.

A foundational intermediate for many synthetic routes is the thieno[3,2-d]pyrimidin-4(3H)-one, which can be readily synthesized from a 3-aminothiophene-2-carboxylate precursor.[2] From this intermediate, a variety of functionalization strategies can be employed.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Nucleophilic Aromatic Substitution (SNA_r_): Why is my substitution at the C4-position not working as expected?

Question: I am attempting to introduce an amine at the C4-position of my 2,6-disubstituted thieno[3,2-d]pyrimidine via an S_N_Ar reaction with 4-chlorothieno[3,2-d]pyrimidine, but I am observing low yields and side product formation. What could be the issue?

Answer:

This is a common challenge that often stems from the reactivity of the 4-chloro substituent and the specific reaction conditions. The C4-position is highly activated towards nucleophilic substitution due to the electron-withdrawing effect of the adjacent nitrogen atoms in the pyrimidine ring.[2]

Causality and Troubleshooting:

  • Leaving Group Ability: The chloro group at C4 is an excellent leaving group. However, if your nucleophile is weak or sterically hindered, the reaction may require more forcing conditions, which can lead to decomposition.

  • Solvent and Base Selection: The choice of solvent and base is critical.

    • For amine nucleophiles, polar aprotic solvents like DMF or DMSO are generally effective.

    • The base should be strong enough to deprotonate the amine without causing unwanted side reactions. Inorganic bases like K₂CO₃ or Cs₂CO₃ are often preferred over strong organic bases.[3][4]

  • Temperature Control: While heating is often necessary, excessive temperatures can lead to decomposition of the starting material or product. It is advisable to start at a moderate temperature (e.g., 80 °C) and slowly increase it while monitoring the reaction progress by TLC or LC-MS.

Experimental Protocol: General Procedure for S_N_Ar at C4

  • To a solution of 4-chlorothieno[3,2-d]pyrimidine (1.0 eq) in a suitable solvent (e.g., DMF, EtOH), add the amine nucleophile (1.1-1.5 eq) and a base such as K₂CO₃ or Na₂CO₃ (2.0 eq).[4]

  • Heat the reaction mixture at a temperature ranging from room temperature to reflux, depending on the reactivity of the amine.[1][4]

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, pour the reaction mixture into ice-water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Palladium-Catalyzed Cross-Coupling: How can I selectively functionalize the C6-position?

Question: I need to install an aryl group at the C6-position of a 2-amino-4-oxo-thieno[3,2-d]pyrimidine using a Suzuki-Miyaura coupling. What are the key parameters to control for successful and regioselective coupling?

Answer:

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-N bond formation on the thieno[3,2-d]pyrimidine scaffold.[5][6][7] For selective functionalization at C6, you will first need a handle at that position, typically a halogen (e.g., bromine).

Causality and Troubleshooting:

  • Catalyst and Ligand Choice: The selection of the palladium source and the phosphine ligand is paramount. For Suzuki-Miyaura couplings, catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ are commonly used. The choice of ligand can influence the efficiency of the catalytic cycle.

  • Base and Solvent System: The base plays a crucial role in the transmetalation step. A variety of bases can be employed, including carbonates (Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The solvent system often consists of a mixture of an organic solvent (e.g., dioxane, toluene) and water.

  • Reaction Temperature: The reaction temperature needs to be carefully optimized to ensure efficient coupling without promoting side reactions like dehalogenation.

Experimental Protocol: Suzuki-Miyaura Coupling at C6

  • In a reaction vessel, combine the 6-bromo-thieno[3,2-d]pyrimidine substrate (1.0 eq), the arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05-0.1 eq), and a base (e.g., Cs₂CO₃, 2.0 eq).

  • Add a degassed solvent mixture, such as dioxane and water (4:1).

  • Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature typically ranging from 80 to 100 °C.[8]

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers, dry, and concentrate.

  • Purify the product by column chromatography.

Electrophilic Substitution: Where does electrophilic substitution preferentially occur on the thiophene ring?

Question: I am trying to nitrate my thieno[3,2-d]pyrimidine derivative. Will the substitution occur at the C5 or C7 position?

Answer:

Electrophilic substitution on the thieno[3,2-d]pyrimidine core primarily occurs on the electron-rich thiophene ring. The regioselectivity (C5 vs. C7) is influenced by the substituents already present on the heterocyclic system.

Causality and Mechanistic Insight:

  • Directing Effects of Substituents: The electronic nature of the substituents on both the pyrimidine and thiophene rings will direct the incoming electrophile. Electron-donating groups on the thiophene ring will activate it towards electrophilic attack, while electron-withdrawing groups will deactivate it.

  • Ipso-Substitution: In some cases, particularly with a methyl group at the C5 position, electrophilic ipso-substitution can occur, where the methyl group is replaced by the electrophile (e.g., a nitro group).[9][10] This outcome is dependent on the reaction conditions and the nature of other substituents on the ring system.[9][10]

Decision-Making Workflow for Electrophilic Substitution:

G start Substrate with Unsubstituted Thiophene Ring cond1 Presence of Activating Group at C6? start->cond1 outcome1 Substitution likely at C7 cond1->outcome1 Yes outcome2 Substitution may be less selective or require harsher conditions cond1->outcome2 No cond2 Presence of Methyl Group at C5? outcome1->cond2 outcome2->cond2 outcome3 Consider possibility of ipso-substitution cond2->outcome3 Yes outcome4 Proceed with standard electrophilic substitution protocol cond2->outcome4 No G sub Thieno[3,2-d]pyrimidine with DMG at C6 base Add Organolithium Base (e.g., LDA) at -78°C sub->base lith C7-Lithiated Intermediate base->lith elec Quench with Electrophile (E+) lith->elec prod C7-Functionalized Product elec->prod

Caption: Conceptual workflow for C7-functionalization using Directed ortho-Metalation.

Summary of Regioselective Strategies

PositionReaction TypeKey Considerations
C2 Nucleophilic Substitution (from 2-halo precursor)Reactivity can be lower than C4.
C4 Nucleophilic Aromatic Substitution (S_N_Ar)Highly activated position. Requires careful control of nucleophile, base, and temperature. [2]
C6 Palladium-Catalyzed Cross-CouplingRequires a pre-installed halogen. Catalyst and ligand selection are critical. [6]
C7 Electrophilic Substitution / DoMRegioselectivity is directed by existing substituents. DoM offers higher control.

References

  • Zaman, G., Ullah, S., Uzair, M., et al. (2023). Synthesis of Thieno[3,2-d]pyrimidine Derivatives through Sequential SNAr and Suzuki Reactions as Selective h-NTPDase Inhibitors. ChemMedChem, 18(14), e202300165. [Link]

  • Design, Synthesis and Anti-Proliferative Activities of 2,6-Substituted Thieno[3,2-d]pyrimidine Derivatives Containing Electrophilic Warheads. (2017). Molecules, 22(5), 785. [Link]

  • Synthesis of substituted thienopyrimidines utilizing Suzuki reaction. (n.d.). ResearchGate. [Link]

  • Synthesis of Thieno[3,2‐d]pyrimidine Derivatives through Sequential SNAr and Suzuki Reactions as Selective h‐NTPDase Inhibitors. (2023). ResearchGate. [Link]

  • Zaman, G., Ullah, S., Uzair, M., et al. (2023). Synthesis of Thieno[3,2-d]pyrimidine Derivatives through Sequential SN Ar and Suzuki Reactions as Selective h-NTPDase Inhibitors. ChemMedChem, 18(14), e202300165. [Link]

  • Discovery and mechanistic insights into thieno[3,2-d]pyrimidine and heterocyclic fused pyrimidines inhibitors targeting tubulin for cancer therapy. (2024). ResearchGate. [Link]

  • Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. (2025). International Journal of Molecular Sciences, 26(17), 8528. [Link]

  • Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines. (n.d.). Bioorganic & Medicinal Chemistry Letters, 20(13), 3974-3977. [Link]

  • 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. (2022). Pharmaceuticals, 15(7), 820. [Link]

  • Design, synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel potent CDK7 inhibitors. (2024). Bioorganic Chemistry, 148, 107456. [Link]

  • Discovery and mechanistic insights into thieno[3,2-d]pyrimidine and heterocyclic fused pyrimidines inhibitors targeting tubulin for cancer therapy. (2024). European Journal of Medicinal Chemistry, 276, 116649. [Link]

  • Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d]pyrimidin-4(3H)-one series for antiplasmodial pharmacomodulation. (2022). RSC Advances, 12(31), 20022-20033. [Link]

  • Synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel FMS inhibitors. (2019). Bioorganic & Medicinal Chemistry Letters, 29(2), 271-275. [Link]

  • Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. (2019). Bioorganic & Medicinal Chemistry, 27(7), 1269-1289. [Link]

  • pyrimidinones, thieno[3,2-d]pyrimidines and quinazolinones: conformationally restricted 17b-hydroxysteroid dehydrogenase type 2 (17b-HSD2) inhibitors. (2013). Archiv der Pharmazie, 346(4), 267-277. [Link]

  • Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. (2013). Molecules, 18(4), 4047-4074. [Link]

  • Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved from [Link]

  • Ortikov, I. S., Elmuradov, B. Z., & Shakhidoyatov, K. M. (2014). Thieno [2, 3-d] Pyrimidine-4-Ones. Part 4.* Directions of Reactions of the 2-Oxo-, -Thioxo-5, 6-Dimethyl-3, 4-Dihydrothieno [2, 3-d] Pyrimidine-4-Ones with Electrophilic Reagents. Chemical Science International Journal, 4(6), 774-786. [Link]

  • Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d]pyrimidin-4(3H)-one series for antiplasmodial pharmacomodulation. (2022). ResearchGate. [Link]

  • 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. (2022). Pharmaceuticals, 15(7), 820. [Link]

  • Design, synthesis and biological evaluation of novel thieno[3,2-d]pyrimidine derivatives possessing diaryl semicarbazone scaffolds as potent antitumor agents. (2014). ResearchGate. [Link]

  • Thieno[2,3-d]Pyrimidin-4-Ones. Part 3.* Electrophilic Ipso-Substitution Reactions of Methyl and Methoxycarbonyl Groups. (2014). ResearchGate. [Link]

  • Directed (ortho) Metallation. (n.d.). [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. [Link]

Sources

Technical Support Center: Palladium Removal in Thienopyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Topic: Purification of Thienopyrimidine Coupling Products Ticket Focus: Removal of Residual Palladium (Pd) to ICH Q3D Limits Audience: Process Chemists, Medicinal Chemists, CMC Leads

Introduction: The Thienopyrimidine Challenge

Thienopyrimidines are privileged scaffolds in kinase inhibitor development (e.g., PI3K, EGFR inhibitors). However, they present a unique purification challenge compared to simple aromatics.

The Problem: The thienopyrimidine core contains both Sulfur (S) and Nitrogen (N) atoms in specific geometries that act as multidentate ligands. These "soft" Lewis bases coordinate strongly with Palladium (a "soft" Lewis acid), forming stable Pd-Product complexes that resist standard aqueous washes or simple crystallization.

This guide provides a self-validating workflow to break these complexes and reduce Pd levels below regulatory thresholds (<10 ppm).

Phase 1: Diagnosis & Regulatory Limits

Before selecting a method, define your target limit based on the route of administration. The ICH Q3D Guideline for Elemental Impurities establishes the Permitted Daily Exposure (PDE).[1][2][3][4]

Table 1: ICH Q3D Palladium Limits (Class 2B)
Administration RoutePDE (µ g/day )Concentration Limit (ppm)*
Oral 10010
Parenteral (IV)101
Inhalation 10.1

*Concentration limit assumes a maximum daily dose of 10 g of drug product.[5][6] If the daily dose is lower, the ppm limit may be higher, but <10 ppm is the standard industry target.

Phase 2: The Toolkit (Scavenger Selection)

For thienopyrimidines, standard silica or charcoal often fails because the product competes for the adsorption sites. You must use Chemisorption (high-affinity ligands) rather than Physisorption.

Primary Recommendation: Functionalized Silica [7][8]
  • SiliaMetS® Thiol (Si-SH): The workhorse. High affinity for Pd(II).

  • SiliaMetS® DMT (Dimercaptotriazine): Best for "difficult" S-heterocycles. The triazine ring mimics the thienopyrimidine structure, allowing it to out-compete the product for Pd binding.

  • SiliaMetS® Thiourea: Use if the product contains basic amines that might bind non-specifically to acidic Thiol scavengers.

Secondary Recommendation: Chemical Chelation
  • N-Acetylcysteine (NAC): An effective, soluble chelator that can strip Pd from the organic layer into the aqueous phase at elevated temperatures.

Visual Guide: Scavenger Selection Logic

ScavengerSelection cluster_0 Solid Phase Extraction Start Start: High Pd in Thienopyrimidine Product Solubility Is Product Soluble in Water-Immiscible Solvent? Start->Solubility Basic Does Product have Basic Amines? Solubility->Basic Yes (Organic Soluble) NAC_Wash Use N-Acetylcysteine (NAC) Wash Protocol Solubility->NAC_Wash No (Polar/Amphiphilic) ScavengerType Select Solid Scavenger Si_Thiourea Use SiliaMetS® Thiourea (Avoids product protonation) Basic->Si_Thiourea Yes Si_DMT Use SiliaMetS® DMT (Highest Affinity for Pd) Basic->Si_DMT No

Figure 1: Decision tree for selecting the appropriate scavenging method based on product solubility and chemical functionality.

Phase 3: Experimental Protocols
Protocol A: Solid-Supported Scavenging (The "Gold Standard")

Best for: Late-stage intermediates soluble in THF, EtOAc, or DCM.

  • Dissolution: Dissolve the crude thienopyrimidine (10 g) in 100 mL of solvent (THF or EtOAc preferred).

    • Note: Avoid DMF/DMSO if possible; they compete with the scavenger.

  • Loading: Add SiliaMetS® DMT or Thiol (4 equivalents relative to residual Pd content, or 10-20% w/w relative to product).

  • Incubation: Stir at 40-50°C for 4–12 hours.

    • Mechanism: Heat is crucial here. The Pd-Thienopyrimidine bond is kinetically stable. Heat increases the rate of ligand exchange from the product to the scavenger.

  • Filtration: Filter through a pad of Celite® or a 0.45 µm membrane to remove the silica.

  • Wash: Wash the filter cake with 10% MeOH/DCM to ensure no product is trapped in the silica pores.

  • Validation: Analyze filtrate by ICP-MS.

Protocol B: The N-Acetylcysteine (NAC) Wash

Best for: Large scale operations or when solid scavengers are too expensive.

  • Preparation: Dissolve crude product in a water-immiscible solvent (e.g., 2-MeTHF, Toluene, or EtOAc).

  • Reagent: Prepare a 0.5 M aqueous solution of N-Acetylcysteine. Adjust pH to neutral (pH 7-8) using NaOH.

    • Critical Step: If the pH is too acidic, NAC acts poorly. If too basic, you may hydrolyze your product.

  • Reaction: Add the NAC solution (2-5 eq relative to Pd) to the organic layer.

  • Heating: Heat the biphasic mixture to 50-60°C with vigorous stirring for 4–12 hours.

    • Why: Room temperature washes often fail for thienopyrimidines. The thermal energy is required to break the Pd-S/N chelation.

  • Separation: Cool and separate layers. The Pd-NAC complex is water-soluble (red/brown aqueous layer).

  • Polishing: Wash the organic layer with water (2x) and brine (1x).

Phase 4: Troubleshooting & FAQs

Q1: I used charcoal (Activated Carbon), but the Pd levels barely dropped. Why? A: Charcoal relies on non-specific surface adsorption. Thienopyrimidines are flat, aromatic, and heteroatom-rich—they compete aggressively for the same binding sites on the carbon surface.

  • Fix: Switch to SiliaMetS® DMT . The specific chemical affinity of the mercaptotriazine ligand for Pd is orders of magnitude higher than the non-specific adsorption of charcoal.

Q2: The scavenger worked, but my yield dropped by 20%. Where is my product? A: Your product likely precipitated onto the silica or coordinated non-specifically.

  • Fix 1 (Solubility): Ensure the reaction is run at a concentration where the product is fully soluble at room temperature, not just at heat.

  • Fix 2 (Desorption): After filtration, wash the scavenger cake with a polar solvent mixture (e.g., 10% MeOH in DCM or EtOAc). If your product is basic, add 1% NH₃ to the wash solvent to disrupt hydrogen bonding with residual silanols.

Q3: The Pd level is "stuck" at 50 ppm despite multiple treatments. A: You likely have Colloidal Palladium (nanoparticles) rather than soluble Pd complexes. Scavengers designed for Pd(II) ions (like Thiol) are less effective against Pd(0) nanoparticles.[7]

  • Fix:

    • Perform a Celite® filtration first to remove bulk particulates.[6][7]

    • Add a mild oxidant (e.g., open to air stirring for 1 hour) to oxidize surface Pd(0) to Pd(II) before adding the scavenger.

    • Use SiliaMetS® Cysteine , which is often better at sequestering mixed oxidation states.

Q4: Can I use these methods for GMP manufacturing? A: Yes. Both functionalized silica and NAC washes are standard in GMP.

  • Documentation: For silica, you must demonstrate that no silica leaches into the product (check for Si content). For NAC, validate the removal of residual NAC (check for S content or by HPLC).

References
  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis.[1][8][9] Link

  • ICH Expert Working Group. (2019). ICH Q3D(R1) Guideline for Elemental Impurities. International Council for Harmonisation. Link

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development.[10][11][12] Link

  • SiliCycle Inc. (2022). SiliaMetS® Metal Scavengers User Guide.Link

  • Onyx Scientific. (2021). Palladium Scavenging: From 1% to within ICH Limits.Link

Sources

Validation & Comparative

Comparative Potency Guide: Thieno[3,2-d]pyrimidine vs. Quinazoline Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Scaffold Hop" Paradigm

In kinase inhibitor discovery, the transition from a quinazoline core to a thieno[3,2-d]pyrimidine core represents one of the most successful "scaffold hopping" strategies in modern medicinal chemistry. While both scaffolds share the pyrimidine "hinge-binding" motif essential for ATP competition, their biological targets and physicochemical profiles diverge significantly.

  • Quinazolines (e.g., Gefitinib, Erlotinib) are the gold standard for EGFR inhibition, leveraging a fused benzene ring to maximize hydrophobic contacts within the adenine pocket.

  • Thieno[3,2-d]pyrimidines (e.g., Pictilisib/GDC-0941) are bioisosteres where a thiophene ring replaces the benzene.[1] This modification alters the vector of substituents and electron density, often shifting selectivity toward PI3K isoforms and improving solubility profiles.

This guide objectively compares these two scaffolds, analyzing why the "sulfur switch" dramatically alters potency and selectivity landscapes.

Structural & Mechanistic Basis[2]

To understand the potency differences, one must analyze the electronic and steric consequences of replacing the quinazoline's benzene ring (C-C-C-C) with a thiophene ring (S-C=C).

The "Sulfur Effect" on Binding

The sulfur atom in the thieno[3,2-d]pyrimidine scaffold introduces two critical changes:

  • Electronic Density: The lone pairs on the sulfur atom can act as weak hydrogen bond acceptors or influence the pKa of the adjacent pyrimidine nitrogens, fine-tuning the strength of the hinge interaction (typically Met793 in EGFR or Val851 in PI3K).

  • Geometry & Vectors: The 5-membered thiophene ring has different bond angles compared to the 6-membered benzene. This alters the exit vector of substituents at the C-6/C-7 positions (quinazoline numbering) vs. the corresponding positions on the thienopyrimidine, allowing the latter to access distinct "back-pocket" regions critical for PI3K selectivity [1].

Visualization: Pharmacophore Logic

ScaffoldComparison cluster_0 Quinazoline Core (EGFR Dominant) cluster_1 Thieno[3,2-d]pyrimidine Core (PI3K Dominant) Q_Core Quinazoline (6,6-fused system) Q_Bind Hinge Binding (N1 acceptor, N3 donor) Q_Core->Q_Bind High Affinity T_Core Thieno[3,2-d]pyrimidine (5,6-fused system) Q_Core->T_Core Bioisosteric Replacement (Benzene -> Thiophene) Q_Target Target: EGFR (Erlotinib, Gefitinib) Q_Bind->Q_Target T_Bind Hinge Binding (Altered Geometry) T_Core->T_Bind Scaffold Hop T_Target Target: PI3K (GDC-0941) T_Bind->T_Target Selectivity Shift

Figure 1: Structural logic dictating the selectivity shift between quinazoline and thieno[3,2-d]pyrimidine scaffolds.

Comparative Potency Analysis

The following data highlights how the scaffold change impacts potency (IC50) across different kinase families. Note the "flip" in efficacy: Quinazolines dominate EGFR, while Thieno[3,2-d]pyrimidines dominate PI3K.

Table 1: Head-to-Head Potency Profiles
FeatureQuinazoline (e.g., Gefitinib)Thieno[3,2-d]pyrimidine (e.g., GDC-0941)
Primary Target EGFR (WT & Mutants) PI3K (Class I Isoforms)
EGFR IC50 0.4 - 0.8 nM (Potent) [2]> 1,000 nM (Weak/Inactive)
PI3K (p110α) IC50 > 10,000 nM (Inactive)3 nM (Potent) [3]
Solubility Low to Moderate (often requires salts)Improved (Polar sulfur atom assists)
Metabolic Stability Susceptible to oxidation on benzeneThiophene can be metabolically labile (S-oxidation)
Key Resistance T790M Gatekeeper MutationPathway Reactivation (e.g., ERK feedback)
Case Study: The PI3K Selectivity Breakthrough

GDC-0941 (Pictilisib) utilizes the thieno[3,2-d]pyrimidine core to achieve pan-PI3K inhibition. The thiophene ring allows the molecule to fit deeply into the specificity pocket of PI3K, a conformation that the bulkier 6,6-fused quinazoline cannot easily adopt without steric clashes [3].

Data Insight: In comparative SAR studies, replacing the thieno[3,2-d] core of GDC-0941 with a quinazoline core resulted in a >100-fold loss of potency against PI3Kα, demonstrating that the 5,6-fused system is critical for this specific binding mode [4].

Experimental Validation Protocols

To objectively compare novel derivatives of these scaffolds, researchers must utilize a self-validating assay cascade. The following protocols are designed to eliminate false positives (e.g., aggregation) and ensure accurate IC50 generation.

Protocol A: Biochemical Potency (TR-FRET)

Objective: Determine intrinsic affinity (Ki) independent of ATP concentration.

  • Reagents: Recombinant Kinase (EGFR or PI3K), Biotinylated Peptide Substrate, Europium-labeled anti-phospho antibody, APC-Streptavidin.

  • ATP Control: CRITICAL. Run assay at

    
     for the specific kinase.
    
    • Reasoning: Quinazolines are ATP-competitive.[2] Testing at

      
       artificially inflates IC50 (makes inhibitors look weaker). Testing at 
      
      
      
      makes them look artificially potent.
  • Procedure:

    • Incubate Kinase + Inhibitor (serial dilution) for 15 min (allows slow-binding detection).

    • Add ATP + Substrate.[3] Incubate 60 min.

    • Add Detection Mix (Eu-Ab + APC-SA).[3] Read TR-FRET.

  • Validation: Z-factor must be > 0.5. Reference compounds (Gefitinib for EGFR, Pictilisib for PI3K) must fall within 3-fold of historical IC50.

Protocol B: Cellular Selectivity (Western Blot)

Objective: Confirm that biochemical potency translates to cellular pathway inhibition.

  • Cell Lines:

    • A431 (EGFR driven).

    • MCF7 or PC3 (PI3K driven).

  • Treatment: Starve cells (0.5% FBS) overnight. Treat with inhibitor (0, 10, 100, 1000 nM) for 2 hours.

  • Stimulation: Pulse with EGF (for EGFR) or Insulin (for PI3K) for 15 min.

  • Readout:

    • EGFR Pathway: Blot for p-EGFR (Y1068) and p-ERK.

    • PI3K Pathway: Blot for p-AKT (S473) and p-S6.

  • Interpretation: A thieno[3,2-d]pyrimidine should obliterate p-AKT signals at low nM concentrations while leaving p-EGFR intact (unless dual inhibition is designed).

Visualization: Experimental Workflow

AssayCascade cluster_biochem Phase 1: Biochemical (Cell-Free) cluster_cell Phase 2: Cellular Validation start Compound Library (Quinazoline & Thienopyrimidine) step1 Enzymatic IC50 (at Km ATP) start->step1 step2 Binding Kinetics (SPR/Biacore) step1->step2 Select Hits < 100 nM step3 Target Phosphorylation (Western Blot: p-EGFR vs p-AKT) step2->step3 Confirm Target Engagement step4 Phenotypic Viability (CTG/MTT Assay) step3->step4 Assess Cytotoxicity decision Lead Candidate Selection step4->decision Data Synthesis

Figure 2: Validated screening cascade for differentiating kinase inhibitor scaffolds.

Conclusion & Strategic Recommendations

For drug development professionals, the choice between these scaffolds is rarely about "which is better" in a vacuum, but rather "which fits the pocket dynamics."

  • Choose Quinazoline if your target has a spacious, hydrophobic adenine pocket (like EGFR) and you require established hinge-binding interactions. Be prepared to manage solubility issues.

  • Choose Thieno[3,2-d]pyrimidine if you need to access specific back-pockets (like PI3K) or require a bioisostere to break existing patent space or improve solubility.

  • The "Dual" Opportunity: Recent research suggests that hybridizing these scaffolds or modifying the C-4 position of thienopyrimidines can yield dual EGFR/PI3K inhibitors , potentially overcoming resistance mechanisms in non-small cell lung cancer (NSCLC) [5].

References

  • Folkes, A. J., et al. (2008). "The discovery of PI3K inhibitors: the synthesis and biological evaluation of a novel series of thieno[3,2-d]pyrimidines." Journal of Medicinal Chemistry. Link

  • Muhsin, M., et al. (2003). "The epidermal growth factor receptor (EGFR) as a target for anticancer therapy." Clinical Cancer Research. Link

  • Srayko, G., et al. (2025). "Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity." MDPI Molecules. Link

  • Heffron, T. P. (2009). "Small molecule inhibitors of PI3K: current and future clinical candidates." Current Opinion in Chemical Biology. Link

  • Zhu, Y., et al. (2016).[4] "Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents."[4][5][6][7] European Journal of Medicinal Chemistry. Link

Sources

A Senior Application Scientist's Guide to Validating the Purity of Thieno[3,2-d]pyrimidin-7-ylmethanol using HPLC-UV

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the assurance of purity for an active pharmaceutical ingredient (API) or key intermediate is not merely a regulatory checkpoint; it is the bedrock of safety and efficacy. Thieno[3,2-d]pyrimidine derivatives are a significant class of heterocyclic compounds, recognized for their therapeutic potential in oncology and inflammation.[1][2] Thieno[3,2-d]pyrimidin-7-ylmethanol, a specific member of this family, serves as a crucial building block in the synthesis of these complex molecules.[3][4] Consequently, verifying its purity with unimpeachable accuracy is a critical step in any research and development pipeline.

This guide provides an in-depth, experience-driven walkthrough for developing and validating a robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for this purpose. We will explore the causality behind each experimental choice, establish a self-validating protocol in line with regulatory expectations, and objectively compare this "gold standard" technique with viable alternatives.

The Rationale for HPLC-UV: A Method Built for Purpose

High-Performance Liquid Chromatography (HPLC) is the cornerstone of pharmaceutical analysis for a clear reason: its versatility in separating non-volatile and thermally unstable compounds, which encompasses the vast majority of APIs and their intermediates.[5] For a molecule like Thieno[3,2-d]pyrimidin-7-ylmethanol, which possesses a fused aromatic heterocyclic system, UV detection is a natural and powerful choice. The conjugated π-electron system within the thienopyrimidine core acts as a strong chromophore, allowing for sensitive detection and quantification.

Our objective is to develop a method that is not just functional but suitable for its intended purpose: the accurate quantification of Thieno[3,2-d]pyrimidin-7-ylmethanol and the detection of any process-related or degradation impurities.[6]

Method Development: A Symphony of Column, Mobile Phase, and Wavelength

The development of a robust HPLC method is an exercise in systematic optimization. Each parameter is chosen to contribute to the ultimate goal: achieving a symmetric peak for the main component, well-separated from any potential impurities.

Experimental Protocol: Optimized HPLC-UV Method
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV/Vis or Diode-Array Detector (DAD).

  • Column: C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Scientist's Insight: The C18 phase is the workhorse of reversed-phase chromatography. Its non-polar nature is ideal for retaining moderately polar aromatic compounds like our target analyte from a more polar mobile phase. This provides the initial retention necessary for effective separation.

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: Acetonitrile

    • Scientist's Insight: A small amount of acid, like formic acid, is crucial for controlling the ionization state of the analyte. The nitrogen atoms in the pyrimidine ring can be protonated, and maintaining a consistent, slightly acidic pH (around 2.5-3.5) ensures a single ionic form, leading to sharp, symmetrical peaks.[7] Acetonitrile is chosen as the organic modifier for its low UV cutoff and excellent elution strength for this class of compounds.

  • Elution Program: Gradient Elution

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30-32 min: 80% to 20% B

    • 32-40 min: 20% B (Re-equilibration)

    • Scientist's Insight: A gradient is essential for a purity assay. It ensures that early-eluting, more polar impurities are well-resolved at the start, while strongly retained, non-polar impurities are eluted from the column in a reasonable time, preventing ghost peaks in subsequent runs.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 245 nm

    • Scientist's Insight: The optimal wavelength is determined by running a UV scan of the analyte in the mobile phase. A wavelength at or near the absorbance maximum (λ_max_) provides the best signal-to-noise ratio, which is critical for detecting trace-level impurities.

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of approximately 0.5 mg/mL.

Method Validation: Building a System of Trust

Method validation is the process of providing documented evidence that the analytical procedure is suitable for its intended use.[8] We will follow the internationally harmonized guideline, ICH Q2(R1), to create a self-validating system where each parameter builds confidence in the method's performance.[9]

Validation Parameters & Acceptance Criteria
Validation ParameterPurposeTypical Acceptance Criteria
Specificity To demonstrate that the signal is unequivocally from the analyte, free from interference by impurities, degradants, or excipients.Peak purity analysis (using DAD) should pass. Spiked samples show baseline resolution between the main peak and impurities.
Linearity To verify that the method's response is directly proportional to the analyte concentration over a specified range.R² (Coefficient of Determination) ≥ 0.999 for a calibration curve of at least 5 concentration levels.
Accuracy To determine the closeness of the measured value to the true value.% Recovery between 98.0% and 102.0% for spiked samples at three concentration levels (e.g., 80%, 100%, 120%).
Precision To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.Repeatability: %RSD ≤ 1.0% for 6 replicate injections. Intermediate Precision: %RSD ≤ 2.0% when tested on different days/by different analysts.
LOD & LOQ To determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified (LOQ) with acceptable precision and accuracy.LOD: Signal-to-Noise Ratio ≥ 3:1. LOQ: Signal-to-Noise Ratio ≥ 10:1.
Hypothetical Validation Data Summary
ParameterResultConclusion
Linearity (R²) 0.9995Excellent linearity across the tested range (e.g., 0.05 - 1.0 mg/mL).
Accuracy (% Recovery) 99.5% - 101.2%The method provides highly accurate results.
Precision (% RSD) Repeatability: 0.65% Intermediate: 1.32%The method is highly precise and rugged.
LOD 0.0005 mg/mLMethod is sensitive for detecting trace impurities.
LOQ 0.0015 mg/mLMethod can reliably quantify impurities at low levels.

Visualizing the Process: Workflow and Logic

To better understand the validation process, we can visualize the workflow and the logical interdependence of the validation parameters.

G cluster_prep Phase 1: Preparation & Development cluster_val Phase 2: Method Validation (ICH Q2) cluster_analysis Phase 3: Routine Analysis Dev Method Development (Column, Mobile Phase, etc.) Prep Sample & Standard Preparation Dev->Prep Spec Specificity (Peak Purity, Resolution) Prep->Spec Lin Linearity & Range (R² ≥ 0.999) Spec->Lin Acc Accuracy (% Recovery) Lin->Acc Prec Precision (% RSD) Acc->Prec Sens Sensitivity (LOD & LOQ) Prec->Sens Routine Routine Purity Testing & Impurity Profiling Sens->Routine

Caption: HPLC-UV Method Validation Workflow.

G Specificity Specificity Linearity Linearity Specificity->Linearity informs Robustness Robustness Specificity->Robustness informs Accuracy Accuracy Linearity->Accuracy informs Linearity->Robustness informs Precision Precision Accuracy->Precision informs Accuracy->Robustness informs Sensitivity Sensitivity (LOD/LOQ) Precision->Sensitivity informs Precision->Robustness informs

Caption: Interdependence of Validation Parameters.

Comparative Analysis: HPLC-UV vs. Alternative Technologies

While HPLC-UV is a powerful and reliable technique, it is essential to understand its position relative to other analytical methods. The choice of technology is always dictated by the specific analytical question being asked.[10]

FeatureHPLC-UVGC-MS (Gas Chromatography-Mass Spectrometry)LC-MS (Liquid Chromatography-Mass Spectrometry)
Principle Separation based on polarity in a liquid phase, detection by UV absorbance.Separation based on volatility and boiling point in a gas phase, detection by mass.Separation based on polarity in a liquid phase, detection by mass.
Best Suited For Non-volatile, thermally stable/labile compounds with a UV chromophore. The workhorse for API purity and stability studies.[11]Volatile and semi-volatile compounds (e.g., residual solvents, starting materials).Non-volatile compounds; provides definitive identification of unknown impurities and degradants.[12]
Advantages Robust, reproducible, cost-effective, and widely available. Excellent quantitative performance.Extremely high separation efficiency for volatile compounds. Gold standard for residual solvent analysis.Unmatched specificity and sensitivity. Provides molecular weight and structural information, crucial for identifying unknown peaks.[13]
Limitations Requires analyte to have a UV chromophore. Does not provide structural information on unknown peaks.Analyte must be volatile and thermally stable, or require derivatization, which adds complexity.[5]Higher cost of instrumentation and maintenance. Matrix effects can sometimes suppress ion signals, complicating quantification.
Application to Thieno[3,2-d]pyrimidin-7-ylmethanol Primary Choice: Ideal for routine purity testing and quantification of the main component and known impurities.Complementary: Useful for detecting volatile impurities from the synthesis process (e.g., solvents like Toluene, Dioxane).Investigative Tool: Essential for identifying and characterizing unknown degradation products or process impurities discovered during HPLC-UV analysis.

Conclusion

The High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method detailed herein provides a robust, precise, and accurate system for validating the purity of Thieno[3,2-d]pyrimidin-7-ylmethanol. By following a systematic development process and a comprehensive validation protocol aligned with ICH Q2(R1) guidelines, researchers and drug development professionals can generate reliable and defensible data.[14] While techniques like GC-MS and LC-MS serve critical, complementary roles for analyzing volatile impurities and identifying unknowns, HPLC-UV remains the indispensable, gold-standard technique for the routine quality control and purity assessment of this important chemical intermediate.

References

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • Therapeutic Goods Administration (TGA). (2025). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Available at: [Link]

  • ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Available at: [Link]

  • Drawell. (2025). Comparison Between GC and HPLC for Pharmaceutical Analysis. Available at: [Link]

  • Welch Materials, Inc. (2025). [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. Available at: [Link]

  • PubMed. (2019). Synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel FMS inhibitors. Available at: [Link]

  • MDPI. (2025). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. Available at: [Link]

  • PubMed. (2024). Design, synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel potent CDK7 inhibitors. Available at: [Link]

  • International Journal of Pharmaceutical and Biological Science Archive. (2025). Comparative Study of UV And HPLC Methods for Estimation of Drug. Available at: [Link]

  • PubMed. (2002). Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets. Available at: [Link]

  • PubMed. (2014). Design, synthesis and biological evaluation of novel thieno[3,2-d]pyrimidine derivatives containing diaryl urea moiety as potent antitumor agents. Available at: [Link]

  • Spectroscopy Online. (2016). Comparison of LC–MS and GC–MS for the Analysis of Pharmaceuticals and Personal Care Products in Surface Water and Treated Wastewaters. Available at: [Link]

Sources

Crystal Structure Analysis of C7-Substituted Thieno[3,2-d]pyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Based on your request, I have developed a comprehensive "Publish Comparison Guide" focusing on the crystal structure analysis of C7-substituted thieno[3,2-d]pyrimidines. This guide is structured for high-level researchers and drug discovery professionals, prioritizing technical depth, comparative data, and self-validating protocols.

Executive Summary: The Strategic Value of the C7 Position

In the landscape of kinase inhibitor design, the thieno[3,2-d]pyrimidine scaffold has emerged as a superior bio-isostere to the classical quinazoline core. While the N1-C2-N3 motif provides the essential "hinge-binding" interaction common to ATP-competitive inhibitors, the C7 position (located on the thiophene ring) offers a unique vector for optimization.

Structural analysis reveals that C7-substitution does not merely alter solubility; it dictates the molecule's ability to access the "selectivity pocket" (often the DFG-out conformation or specific hydrophobic regions in PI3K/mTOR targets) and modulate metabolic stability by blocking oxidation prone sites. This guide compares C7-substituted variants against unsubstituted analogs and quinazoline alternatives, supported by crystallographic protocols and SAR data.

Comparative Analysis: Scaffold Performance

The following tables synthesize data from structural activity relationship (SAR) studies and crystallographic databases (PDB) to objectively compare the C7-functionalized scaffold against its primary competitors.

Table 1: Thieno[3,2-d]pyrimidine vs. Quinazoline Scaffolds
FeatureThieno[3,2-d]pyrimidine (C7-Substituted)Quinazoline (Classical)Impact on Drug Design
Ring Geometry 5,6-fused system (C-C-S angles ~90-95°)6,6-fused system (Planar, ~120°)Thieno analogs are more compact, fitting tighter ATP pockets.
Electronic Character Sulfur atom acts as a weak H-bond acceptor and modifies

-electron density.
Benzenoid ring is electron-rich but lacks specific H-bond vectors.Sulfur modulation improves

-stacking with gatekeeper residues.
Solubility (LogP) Generally lower LogP (more soluble) due to heteroatom ratio.Higher LogP (often requires solubilizing tails like morpholine).C7-substituents can further tune lipophilicity without disrupting hinge binding.
Metabolic Liability C7 is a "soft spot" for oxidation if unsubstituted.C6/C7 on benzene ring are prone to CYP450 oxidation.Substitution at C7 blocks metabolic soft spots , increasing

.
Table 2: Impact of C7-Substituents on Kinase Selectivity (Representative PI3K Data)

Data derived from comparative SAR studies of thieno[3,2-d]pyrimidine derivatives.

C7-SubstituentBinding Mode Observation (X-Ray)Kinase Selectivity ProfileStructural Consequence
-H (Unsubstituted) Planar packing; solvent channel exposure.Low selectivity (Pan-kinase).High promiscuity due to lack of specific steric clashes.
-Aryl (e.g., Phenyl) Rotated ~30-60° out of plane;

-stacking with P-loop.
Moderate Selectivity (Isoform specific).Induces conformational change in the P-loop; improves potency.
-Heteroaryl (e.g., Pyridine) Forms specific H-bonds with catalytic lysine or aspartate.High Selectivity (Target specific).Rigidifies the ligand; locks the kinase in inactive conformation.
-Alkyl/Amide Projects into solvent front/affinity pocket.Tunable ADME properties.Solubilizing groups here do not disrupt the ATP-binding core.

Structural Insights & Signaling Mechanism

Understanding the binding mode is critical for rational design. The C7-substituted thieno[3,2-d]pyrimidine functions primarily as an ATP-competitive inhibitor.

Mechanism of Action[1][2]
  • Hinge Binding: The pyrimidine N1 and C2-NH (if amino substituted) form the canonical donor-acceptor hydrogen bonds with the kinase hinge region (e.g., Val851 in PI3K

    
    ).
    
  • The C7 Vector: Unlike quinazolines where the equivalent position often points towards the solvent, the geometry of the thiophene ring orients the C7-substituent towards the ribose-binding pocket or the hydrophobic region II , depending on the specific kinase. This allows for "selectivity probing."

Pathway Visualization

The following diagram illustrates the downstream effects of inhibiting the PI3K/AKT/mTOR pathway using these scaffolds.

PI3K_Pathway cluster_membrane Cell Membrane RTK RTK (Growth Factor Receptor) PI3K PI3K (Target) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 Inhibitor C7-Substituted Thieno[3,2-d]pyrimidine Inhibitor->PI3K Inhibits (ATP Comp.) PIP2 PIP2 AKT AKT (PKB) PIP3->AKT Recruits mTOR mTORC1 AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes

Figure 1: Mechanism of Action. The C7-substituted inhibitor blocks PI3K, preventing PIP2 to PIP3 conversion and halting the AKT/mTOR survival cascade.

Experimental Protocols (Self-Validating)

Protocol A: Synthesis of C7-Functionalized Core

Rationale: Direct functionalization of the thiophene ring requires precise control to avoid N-arylation. The Gewald reaction is the most robust starting point.

  • Reagents: 3-amino-thiophene-2-carboxylate derivatives.[1][2]

  • Cyclization: Reflux with formamide or formamidine acetate (

    
    , 4-12h) to yield the thieno[3,2-d]pyrimidin-4-one.
    
  • Chlorination: Treat with

    
     (5 eq.) and 
    
    
    
    -dimethylaniline (cat.) to generate the 4-chloro intermediate.
  • C7-Functionalization (The Critical Step):

    • If C7 is pre-halogenated (from starting material): Perform Suzuki-Miyaura coupling:

      • Catalyst:

        
         (5 mol%)
        
      • Base:

        
         (2M aq)
        
      • Solvent: 1,4-Dioxane/Water (4:1)

      • Temp:

        
        , 2h.
        
    • Validation: Monitor disappearance of aryl bromide via TLC (Hexane/EtOAc 3:1). Mass spec should show M+H corresponding to the coupled product.

Protocol B: Co-Crystallization with Kinase Domain

Rationale: Obtaining high-resolution structures requires high purity (>95%) and specific seeding techniques to resolve the ligand density.

  • Protein Prep: Concentrate purified Kinase (e.g., PI3K

    
    ) to 5-10 mg/mL in buffer (20 mM Tris pH 7.5, 150 mM NaCl, 1 mM DTT).
    
  • Complex Formation:

    • Add inhibitor (dissolved in 100% DMSO) to protein at 3:1 molar excess .

    • Incubate on ice for 1 hour.

    • Centrifuge (13,000 rpm, 10 min) to remove aggregates.

  • Crystallization (Hanging Drop):

    • Reservoir: 10-20% PEG 3350, 0.2M Ammonium Sulfate.

    • Drop: 1

      
      L Protein-Ligand Complex + 1 
      
      
      
      L Reservoir solution.
    • Seeding: If no crystals appear in 3 days, use micro-seeding from homologous thieno-pyrimidine structures.

  • Data Collection: Flash cool in liquid

    
     with 20% glycerol cryo-protectant. Collect X-ray diffraction data at 100K.
    
Workflow Diagram: Crystallography Pipeline

Crystal_Workflow Synthesis Ligand Synthesis (>98% Purity) Complex Protein-Ligand Incubation (3:1) Synthesis->Complex Screen Sparse Matrix Screening Complex->Screen Opt Optimization (PEG/Salt/pH) Screen->Opt Hits Diffraction X-Ray Diffraction (Synchrotron) Opt->Diffraction Single Crystal Structure Structure Solution (Molecular Replacement) Diffraction->Structure

Figure 2: Crystallography workflow from synthesis to structure solution.

References

  • Identification and SAR of a new series of thieno[3,2-d]pyrimidines as Tpl2 kinase inhibitors. Source: National Institutes of Health (NIH) / Bioorg Med Chem Lett. URL:[Link]

  • Design, synthesis, and biological evaluation of thieno[3,2-d]pyrimidine derivatives as potential simplified phosphatidylinositol 3-kinase alpha inhibitors. Source: Chemical Biology & Drug Design (Wiley). URL:[Link]

  • Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. Source: Organic & Biomolecular Chemistry (RSC). URL:[Link]

  • 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. Source: MDPI (Molecules). URL:[Link]

Sources

Comparison of metabolic stability of thienopyrimidine vs. purine scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of small molecule drugs—particularly kinase inhibitors—the transition from a purine (imidazo[4,5-d]pyrimidine) to a thienopyrimidine (thieno[2,3-d]pyrimidine or thieno[3,2-d]pyrimidine) scaffold is a strategic bioisosteric replacement. While purines represent the endogenous ligand structure for ATP-binding sites, they often suffer from rapid metabolic clearance via Xanthine Oxidase (XO) and non-specific N-dealkylation.

Thienopyrimidines offer a distinct metabolic profile. By replacing the imidazole ring with a thiophene moiety, medicinal chemists can:

  • Abolish Xanthine Oxidase liability: The absence of the imidazole nitrogens prevents recognition by XO.

  • Modulate Lipophilicity: The sulfur atom increases LogP, potentially improving membrane permeability but risking higher CYP-mediated intrinsic clearance (

    
    ).
    
  • Alter Electronic Topography: The thiophene ring changes the

    
    -electron distribution, affecting metabolic soft spots and solubility.
    

This guide provides an in-depth technical comparison of these two scaffolds, supported by mechanistic analysis and experimental protocols.

Structural & Electronic Determinants of Metabolism

To understand stability, one must first analyze the electronic environment that dictates enzymatic attack.

The Purine Liability

Purines are electron-rich heteroaromatic systems. However, their metabolic stability is compromised by two primary mechanisms:

  • Oxidative Hydroxylation: The C-2 and C-8 positions are highly susceptible to oxidation by Xanthine Oxidase (XO) and Aldehyde Oxidase (AO) . This is the primary clearance pathway for many endogenous purines and unmodified analogs.

  • N-Dealkylation/Glucuronidation: The N-7 and N-9 positions (imidazole nitrogens) are nucleophilic and serve as sites for Phase II conjugation (glucuronidation) or oxidative dealkylation if substituted.

The Thienopyrimidine Solution

Thienopyrimidines replace the imidazole ring with a thiophene.[1]

  • XO/AO Resistance: The thiophene ring lacks the nitrogen acceptors required for H-bonding in the XO active site, effectively shutting down this clearance pathway.

  • CYP Liability: The increased lipophilicity (due to Sulfur vs. Nitrogen) often shifts metabolism toward Cytochrome P450 (CYP) -mediated oxidation.

  • Structural Alert (Nuance): While isolated thiophenes can undergo S-oxidation to reactive sulfoxides/epoxides (leading to toxicity), fused thienopyrimidine systems are generally more stable due to resonance stabilization of the fused pyrimidine ring.

Visualization: Metabolic Soft Spots

MetabolicSoftSpots cluster_0 Purine Scaffold cluster_1 Thienopyrimidine Scaffold Purine Purine Core (Imidazo[4,5-d]pyrimidine) XO_Attack Xanthine Oxidase Attack (C2/C8) Purine->XO_Attack Primary Clearance N_Gluc N-Glucuronidation (N7/N9) Purine->N_Gluc Phase II Thieno Thienopyrimidine Core (Thieno[2,3-d]pyrimidine) XO_Attack->Thieno BLOCKED CYP_Ox CYP-Mediated Oxidation (Side Chains) Thieno->CYP_Ox Dominant Pathway S_Ox S-Oxidation (Rare in fused systems) Thieno->S_Ox Minor/Toxic Potential

Figure 1: Comparative metabolic liabilities. Note the shift from XO-mediated clearance in purines to CYP-mediated clearance in thienopyrimidines.

Comparative Performance Data

The following data summarizes general trends observed in SAR campaigns (e.g., EGFR or PI3K inhibitor discovery) where thienopyrimidines were evaluated as bioisosteres.

Table 1: Physicochemical & Metabolic Profiles
FeaturePurine ScaffoldThienopyrimidine ScaffoldImpact on Drug Design
LogP (Lipophilicity) Lower (Hydrophilic)Higher (+0.5 to +1.0 log units)Thienopyrimidines have better passive permeability but higher non-specific binding.
Solubility Moderate to High (Ionizable N)Low to ModeratePurines are easier to formulate; Thienopyrimidines often require solubilizing groups (e.g., morpholine).
Primary Clearance Xanthine Oxidase / Aldehyde OxidaseCYP450 (3A4, 2D6)Purines degrade rapidly in cytosol; Thienopyrimidines require microsomal oxidation.
Metabolic Half-life (

)
Short (< 30 min in hepatocytes)Extended (> 60 min typical)Thienopyrimidines generally offer superior metabolic stability.
Toxicology Low structural alertsPotential S-oxidationFused thiophenes are safer than isolated thiophenes, but glutathione trapping assays are recommended.

Critical Insight: The gain in metabolic stability with thienopyrimidines often comes at the cost of solubility . A common optimization strategy is to append polar solubilizing tails (e.g., N-methylpiperazine) to the thienopyrimidine core to counteract the lipophilicity of the sulfur atom.

Experimental Protocols

To objectively compare these scaffolds, researchers must utilize assays that differentiate between cytosolic (XO/AO) and microsomal (CYP) metabolism.

Protocol A: Differential Stability Assessment (S9 vs. Cytosol vs. Microsomes)

Objective: Determine if the instability is driven by CYP enzymes (Microsomes) or soluble enzymes like Xanthine Oxidase (Cytosol).

Reagents:

  • Test Compounds (Purine analog, Thienopyrimidine analog) at 10 mM in DMSO.

  • Liver Subcellular Fractions:

    • Human Liver Microsomes (HLM): Contains CYPs/UGTs.

    • Human Liver Cytosol: Contains XO/AO.

    • S9 Fraction: Contains both.

  • Cofactors: NADPH (for CYPs), UDPGA (for UGTs), None (for XO/AO).

Workflow:

  • Preparation: Dilute test compounds to 1

    
    M in phosphate buffer (pH 7.4).
    
  • Incubation (3 Parallel Arms):

    • Arm 1 (CYP): Microsomes (0.5 mg/mL) + NADPH.

    • Arm 2 (XO/AO): Cytosol (1.0 mg/mL) + No Cofactor (or specific XO substrates).

    • Arm 3 (Global): S9 Fraction + NADPH.

  • Sampling: Aliquot 50

    
    L at 
    
    
    
    min into 150
    
    
    L ice-cold acetonitrile (with internal standard).
  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time to determine

    
     and 
    
    
    
    .

Interpretation:

  • If Purine degrades in Cytosol but Thienopyrimidine is stable

    
    XO Liability confirmed. 
    
  • If Thienopyrimidine degrades in Microsomes

    
    CYP Liability (optimize side chains). 
    
Protocol B: Reactive Metabolite Trapping (Glutathione)

Since thienopyrimidines contain a sulfur atom, it is mandatory to screen for bioactivation (thiophene ring opening).

  • Incubation: Incubate compound (10

    
    M) with HLM (1.0 mg/mL) and NADPH.
    
  • Trapping Agent: Add Glutathione (GSH) or Dansyl-GSH at 5 mM.

  • Analysis: Scan for Neutral Loss (NL) of 129 Da (pyroglutamic acid moiety) or precursor ion scanning for GSH adducts [M + 307 + H]+.

  • Threshold: >1% covalent binding relative to parent turnover indicates a "Red Flag" for idiosyncratic toxicity.

Workflow Visualization

The following diagram outlines the decision logic for selecting between these scaffolds based on metabolic data.

ScaffoldSelection Start Start: Kinase Inhibitor Hit (Purine Scaffold) Screen1 Screen 1: Hepatocyte Stability (Human/Rat) Start->Screen1 Decision1 High Clearance? Screen1->Decision1 PathA Identify Metabolites (MetID) Decision1->PathA Yes ResultA Oxidation at C2/C8? (XO mediated) PathA->ResultA Action1 Switch to Thienopyrimidine (Bioisosteric Replacement) ResultA->Action1 Yes (XO dominant) Action2 Block Metabolic Site (e.g., Methylation, F) ResultA->Action2 No (CYP dominant) Screen2 Screen 2: Assess Thienopyrimidine (Microsomal Stability + GSH) Action1->Screen2 Risk GSH Adducts Found? Screen2->Risk Final Lead Candidate Selected Risk->Final No BackLoop Optimize Side Chains (Reduce Lipophilicity) Risk->BackLoop Yes BackLoop->Screen2

Figure 2: Decision matrix for scaffold transition from Purine to Thienopyrimidine.

References

  • Ghith, A., et al. (2017).[1] "Medicinal Attributes of Thienopyrimidine Based Scaffold Targeting Tyrosine Kinases and Their Potential Anticancer Activities." Archiv der Pharmazie. [Link]

  • Rashid, M., et al. (2019). "Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances." Bioorganic & Medicinal Chemistry. [Link]

  • Vandewalle, S., et al. (2020). "Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents."[1][2] Pharmaceuticals. [Link][1][2][3][4][5][6][7]

  • Pritchard, J. F., et al. (2018). "Role of Xanthine Oxidase in the Metabolism of Purine Drugs." Drug Metabolism Reviews. [Link]

  • Kalgutkar, A. S., et al. (2005). "Structural Alerts for Toxicity: Reactive Metabolites of Thiophene Derivatives." Chemical Research in Toxicology. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling Thieno[3,2-d]pyrimidin-7-ylmethanol

Author: BenchChem Technical Support Team. Date: February 2026

An Expert Guide to the Safe Handling of Thieno[3,2-d]pyrimidin-7-ylmethanol

As researchers and drug development professionals, our work with novel chemical entities is foundational to scientific progress. Thieno[3,2-d]pyrimidine derivatives, for instance, are a class of heterocyclic compounds recognized for their significant therapeutic potential, acting as bioisosteres of the purine nucleus and showing promise as potent kinase inhibitors in oncology.[1][2] The specific compound, Thieno[3,2-d]pyrimidin-7-ylmethanol, is a valuable building block in the synthesis of these advanced therapeutics.[3][4][5]

However, the potential of a compound is intrinsically linked to our ability to handle it safely. While comprehensive toxicological data for every new derivative may not be available, a robust safety protocol can be established by examining closely related analogs and adhering to fundamental principles of laboratory safety. This guide provides a detailed operational plan for handling Thieno[3,2-d]pyrimidin-7-ylmethanol, grounded in scientific principles to ensure the safety of personnel and the integrity of research.

Hazard Assessment: An Evidence-Based Approach

Anticipated Hazards based on Structural Analogs:

  • Acute Toxicity (Oral): Harmful if swallowed (Acute Tox. 4, H302).[7]

  • Skin Irritation: Causes skin irritation (Skin Irrit. 2, H315).[7][8]

  • Eye Irritation: Causes serious eye irritation (Eye Irrit. 2, H319).[7][8]

  • Respiratory Irritation: May cause respiratory irritation (STOT SE 3, H335).[7][8][9]

Given these potential hazards, a comprehensive control strategy is mandatory. This begins with engineering and administrative controls, with Personal Protective Equipment (PPE) serving as the final, critical barrier.

The Hierarchy of Controls: A Foundational Safety Principle

Before detailing specific PPE, it is crucial to understand that PPE is the last line of defense. A robust safety culture prioritizes the hierarchy of controls to minimize exposure risk at its source.

cluster_0 Hierarchy of Controls for Chemical Safety Elimination Elimination (Remove the hazard) Substitution Substitution (Replace with a safer alternative) Elimination->Substitution Most Effective Engineering Engineering Controls (Isolate people from the hazard) Substitution->Engineering Admin Administrative Controls (Change the way people work) Engineering->Admin PPE Personal Protective Equipment (PPE) (Protect the worker with personal equipment) Admin->PPE Least Effective

Caption: The Hierarchy of Controls, prioritizing strategies from most to least effective.

For Thieno[3,2-d]pyrimidin-7-ylmethanol, engineering controls such as chemical fume hoods are the most critical step in minimizing inhalation exposure.[10][11]

Core Directive: Personal Protective Equipment (PPE) Protocol

The selection of PPE must be deliberate and based on the specific tasks being performed. Always inspect PPE for damage before use and ensure proper fit.[11][12]

PPE CategorySpecificationRationale
Eye & Face Protection Chemical splash goggles (conforming to EN 166 or ANSI Z87.1) or a full-face shield worn over safety glasses.[9][13]Protects against splashes and airborne particles, preventing serious eye irritation.[7] Standard safety glasses are insufficient.
Hand Protection Chemical-resistant, impervious gloves (e.g., Nitrile).Prevents skin contact and irritation.[7][14] Gloves must be inspected before use and changed immediately if contaminated.
Body Protection A clean, buttoned laboratory coat with long sleeves.Minimizes the risk of skin exposure from accidental spills.[12][15]
Footwear Closed-toe shoes.Protects feet from spills and falling objects.[11]
Respiratory Protection Use only in a well-ventilated area, preferably a certified chemical fume hood.[13] A NIOSH/MSHA-approved respirator may be necessary for large-scale operations, spill cleanup, or if engineering controls fail.[9]Reduces the risk of inhaling the powder, which may cause respiratory irritation.[7]

Operational Plan: From Receipt to Disposal

A systematic workflow ensures that safety is integrated into every step of the experimental process.

cluster_1 Safe Handling Workflow for Thieno[3,2-d]pyrimidin-7-ylmethanol Prep Step 1: Preparation - Verify fume hood function - Don appropriate PPE - Prepare all necessary equipment Handling Step 2: Weighing & Handling - Perform all manipulations in fume hood - Handle solid carefully to avoid dust - Keep container closed when not in use Prep->Handling Reaction Step 3: In-Reaction - Secure all glassware - Maintain constant monitoring Handling->Reaction Cleanup Step 4: Post-Procedure - Decontaminate surfaces - Segregate waste properly - Remove PPE and wash hands Reaction->Cleanup

Caption: Step-by-step workflow for handling Thieno[3,2-d]pyrimidin-7-ylmethanol.

Emergency Procedures

Spill Management:

  • Minor Spill (in a fume hood):

    • Ensure PPE is intact.

    • Use an inert absorbent material (e.g., sand, vermiculite) to cover the spill.[7]

    • Carefully sweep or vacuum the material into a labeled, sealed container for hazardous waste.[13]

    • Wipe down the area with a suitable solvent, followed by soap and water.

  • Major Spill (outside a fume hood):

    • Evacuate the immediate area and alert colleagues.

    • Restrict access to the area.

    • Contact your institution's Environmental Health & Safety (EH&S) department immediately.

    • Do not attempt to clean up a large spill without proper training and equipment.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9]

  • Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation persists.[9]

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[9][13]

  • Ingestion: Do NOT induce vomiting. Clean mouth with water and drink 2-4 cupfuls of milk or water. Seek immediate medical attention.[13]

Disposal Plan: Ensuring Environmental Compliance

Improper disposal of chemical waste can harm the environment and public health.[16][17] All waste generated from handling Thieno[3,2-d]pyrimidin-7-ylmethanol must be treated as hazardous waste.

Step-by-Step Disposal Protocol:

  • Segregation:

    • Solid Waste: Collect unused compound, contaminated gloves, absorbent materials, and weigh boats in a designated, clearly labeled hazardous waste container.[11][14]

    • Liquid Waste: Solutions containing the compound should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not pour down the drain.[18]

  • Containerization & Labeling:

    • Use containers that are compatible with the chemical waste and can be tightly sealed.[14]

    • Label all waste containers clearly with "Hazardous Waste," the full chemical name ("Thieno[3,2-d]pyrimidin-7-ylmethanol"), and any solvents present.[12][14]

  • Final Disposal:

    • Store waste containers in a designated, secure secondary containment area.

    • Arrange for pickup and disposal through your institution's licensed hazardous waste management provider.[18] High-temperature incineration is the required disposal method for this type of waste.[18]

By adhering to these protocols, you build a self-validating system of safety that protects you, your colleagues, and your research. Always consult your institution's specific safety guidelines and the most current Safety Data Sheets before beginning any new procedure.

References

  • CymitQuimica. (2024). Safety Data Sheet for (4-Chlorothieno[3,2-d]pyrimidin-7-yl)methanol.
  • Fisher Scientific. (2024). Safety Data Sheet for 4-Amino-6-chloro-2-(methylthio)pyrimidine.
  • PubChem. * (1-Thieno[3,2-d]pyrimidin-4-ylpiperid-4-yl)methanol*. National Center for Biotechnology Information. Available from: [Link]

  • Organic Chemistry Laboratory. (2021). Guidelines and Laboratory Protocols of Organic Chemistry. Available upon request.
  • Derthon Optoelectronic Materials Science Technology Co Ltd. Material Safety Data Sheet for Thieno[3,2-b]thiophene-2,5-diyldiboronic acid.
  • Moravek. (2024). Chemical Synthesis Safety Tips To Practice in the Lab. Available from: [Link]

  • Green and Sustainable Synthesis of Thienopyrimidine Derivatives: A Review of Methods and Medicinal Applications. (2025). Journal of Organic Chemistry.
  • American Chemical Society. (2020). Approaches to Incorporating Green Chemistry and Safety into Laboratory Culture. Journal of Chemical Education. Available from: [Link]

  • Synthesis and Bioevaluation of Thieno[2,3-d]pyrimidinone Derivatives as Potential Tumor Cell Growth Inhibitors. (2022). Journal of Chemistry.
  • BenchChem. (2025). Navigating the Safe Disposal of 2-(Furan-2-yl)imidazo[1,2-a]pyrimidine: A Comprehensive Guide.
  • Orion Pharma. Proper disposal of pharmaceutical waste. Available from: [Link]

  • National Center for Biotechnology Information. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Available from: [Link]

  • Queensland Health. (2022). Disposal and destruction of diversion-risk medicine waste. Available from: [Link]

  • PubChem. Thieno(3,2-d)pyrimidine-2,4(1H,3H)-dione. National Center for Biotechnology Information. Available from: [Link]

  • Anticancer Potential of Thieno[2,3-d]pyrimidine Derivatives in Oral Carcinoma Models. (2026).
  • MDPI. (2025). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. Available from: [Link]

  • Seley-Radtke, K. L., et al. (2011). Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

  • BenchChem. The Ascendancy of Thieno[3,2-d]pyrimidines: A Technical Guide to Synthesis and Therapeutic Applications.
  • ResearchGate. (2023). Pharmaceutical Waste Disposal Current Practices and Regulations: Review. Available from: [Link]

  • PubMed. (2020). Design, synthesis, biological evaluation and molecular docking study of novel thieno[3,2-d]pyrimidine derivatives as potent FAK inhibitors. European Journal of Medicinal Chemistry. Available from: [Link]

  • ResearchGate. (2021). Microwave-Assisted Synthesis of Thieno(3,2-d) Pyrimidine Amino Derivatives and Their Molecular Docking Studies. Indian Journal of Heterocyclic Chemistry. Available from: [Link]

  • ResearchGate. (2025). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Available from: [Link]

  • National Center for Biotechnology Information. (2014). Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. Molecules. Available from: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.